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  • Product: 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one
  • CAS: 884500-72-5

Core Science & Biosynthesis

Foundational

Technical Guide: Biological Activity of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one

The following technical guide details the biological activity, pharmacological mechanism, and experimental characterization of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one , a critical aza-flavone scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacological mechanism, and experimental characterization of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one , a critical aza-flavone scaffold in medicinal chemistry.

Classification: Aza-Flavone / Heterocyclic Pharmacophore Primary Application: Anticancer Therapeutics (Aromatase Inhibition) & Antimicrobial Agents

Executive Summary

2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one (also known as 4'-hydroxy-8-azaflavone ) represents a pivotal bioisostere of the naturally occurring flavonoid 4'-hydroxyflavone . By replacing the benzene ring of the chromone core with a pyridine ring, this molecule exhibits enhanced aqueous solubility and altered electronic properties while retaining the planar tricyclic architecture required for DNA intercalation and enzyme active-site binding.

Its primary biological significance lies in oncology , specifically as a Non-Steroidal Aromatase Inhibitor (NSAI) for hormone-dependent breast cancer. The 4-hydroxyphenyl moiety mimics the A-ring of steroidal substrates, allowing the molecule to competitively bind to the heme iron of Cytochrome P450 19A1 (Aromatase), thereby blocking estrogen biosynthesis.

Chemical Profile & Structural Biology[1]

Structural Architecture

The molecule consists of a pyrano[2,3-b]pyridine fused ring system substituted at position 2 with a 4-hydroxyphenyl group.

  • Core Scaffold: 8-Azaflavone (Pyrido[2,3-b]pyran-4-one).

  • Key Pharmacophores:

    • Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor, influencing binding affinity in the ATP-binding pockets of kinases.

    • C4 Carbonyl & C5 Oxygen: Form a chelation site for metal ions (e.g., Fe²⁺ in heme enzymes).

    • 4'-Hydroxyl Group: Critical H-bond donor that mimics the 3-OH of estrogen, essential for high-affinity binding to the Aromatase active site.

Electronic Properties (SAR)

Structure-Activity Relationship (SAR) studies indicate that the introduction of the nitrogen atom (aza-substitution) lowers the electron density of the pyranone ring compared to classical flavones. This electron deficiency enhances the molecule's susceptibility to nucleophilic attack during metabolic processing but increases its binding selectivity toward serine/threonine kinases and aromatase .

PropertyValue / CharacteristicImpact on Bioactivity
Molecular Weight ~239.23 g/mol Optimal for cell membrane permeability (Lipinski's Rule of 5).
H-Bond Donors 1 (Phenolic OH)Critical for receptor anchoring (e.g., Ser478 in Aromatase).
H-Bond Acceptors 3 (N, C=O, O)Facilitates water solubility and enzyme interaction.
LogP ~2.1 - 2.5Moderate lipophilicity ensures bioavailability.

Pharmacology & Mechanism of Action

Primary Mechanism: Aromatase (CYP19) Inhibition

The most documented potential of 4'-hydroxy-8-azaflavone is its role in suppressing estrogen production.

  • Target: CYP19A1 (Aromatase).

  • Mechanism: The molecule binds to the active site of the aromatase enzyme. The 4'-OH group forms a hydrogen bond with the active site residues (mimicking testosterone/androstenedione), while the pyridine nitrogen or the carbonyl oxygen coordinates with the heme iron, preventing the oxidation of androgens into estrogens.

  • Outcome: Reduction in circulating estradiol levels, inducing apoptosis in ER+ (Estrogen Receptor positive) breast cancer cells (e.g., MCF-7).

Secondary Mechanism: Kinase Modulation & Apoptosis

Like its flavonoid analogs (Apigenin, Quercetin), this aza-derivative modulates signal transduction pathways:

  • PI3K/Akt Pathway: Inhibition of phosphorylation prevents cancer cell survival signaling.

  • NF-κB Pathway: The scaffold suppresses nuclear translocation of NF-κB, reducing the expression of pro-inflammatory cytokines (IL-6, TNF-α).

Antimicrobial Activity

The planar, cationic nature of the protonated pyridine ring allows the molecule to interact with bacterial DNA (intercalation) and inhibit DNA gyrase, showing efficacy against Gram-positive bacteria (S. aureus, B. subtilis).

Visualization: Mechanism of Action[2]

AromataseInhibition Androgens Androgens (Testosterone) Aromatase CYP19A1 (Aromatase) Heme-Containing Enzyme Androgens->Aromatase Substrate Estrogen Estrogens (Estradiol) Aromatase->Estrogen Catalysis TumorGrowth ER+ Breast Cancer Proliferation Estrogen->TumorGrowth Receptor Activation Inhibitor 2-(4-Hydroxyphenyl) pyrano[2,3-b]pyridin-4-one Binding Competitive Binding to Heme Iron Inhibitor->Binding Mimics Substrate Binding->Aromatase Blocks Active Site

Caption: Mechanism of Aromatase Inhibition by 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one blocking estrogen biosynthesis.

Experimental Methodologies

Chemical Synthesis (Protocol)

Objective: Synthesize the target molecule via the Baker-Venkataraman rearrangement or oxidative cyclization.

  • Precursor Preparation: React 2-acetyl-3-hydroxypyridine with 4-hydroxybenzaldehyde in the presence of a base (KOH/EtOH) to form the corresponding chalcone (intermediate).

  • Cyclization:

    • Dissolve the chalcone (1.0 eq) in DMSO.

    • Add a catalytic amount of Iodine (I₂) or dissolve in ethanol with NaOH for ring closure.

    • Reflux at 80°C for 4–6 hours.

  • Purification:

    • Pour reaction mixture into ice-cold water.

    • Neutralize with dilute HCl (pH 7.0).

    • Filter the precipitate and recrystallize from ethanol/DMF to yield yellow needles.

In Vitro Aromatase Inhibition Assay

Objective: Quantify the IC50 value against CYP19.

  • System: Human placental microsomes (rich in aromatase) or recombinant CYP19.

  • Substrate: [1β-³H]Androstenedione.

  • Incubation:

    • Mix inhibitor (0.1 nM – 10 µM) with microsomes and NADPH generating system.

    • Incubate at 37°C for 15 minutes.

  • Detection:

    • Stop reaction with chloroform.

    • Measure the release of tritiated water (³H₂O) using liquid scintillation counting.

    • Control: Letrozole (Standard NSAI).

    • Self-Validation: The release of ³H₂O is stoichiometrically proportional to aromatization rate.

Cytotoxicity Assay (MTT)

Objective: Assess antiproliferative activity on MCF-7 cells.[1]

  • Seeding: Plate MCF-7 cells (5 × 10³ cells/well) in 96-well plates.

  • Treatment: Treat with graded concentrations (1–100 µM) of the compound for 48h.

  • Development:

    • Add MTT reagent (5 mg/mL) and incubate for 4h.

    • Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate % Cell Viability relative to DMSO control.

Therapeutic Applications & Potential[1][3][4]

Disease StateTherapeutic RationaleStatus
Breast Cancer (ER+) Suppression of estrogen synthesis via aromatase inhibition.Preclinical (Lead Scaffold)
Microbial Infection DNA intercalation and inhibition of bacterial gyrase.In Vitro Active
Oxidative Stress Phenolic OH group scavenges free radicals (ROS).In Vitro Active

Key Advantage: Unlike steroidal inhibitors (Exemestane), this aza-flavone scaffold is reversible and less likely to cause androgenic side effects. Its pyridine ring offers opportunities for salt formation, potentially solving the solubility issues common to flavonoid drugs.

References

  • Synthesis and Evaluation of New Brominated Azaflavones and Azaflavanone Derivatives as Cytotoxic agents against Breast Cancer Cell Line (MCF-7) . Indian Journal of Pharmaceutical Education and Research. (2019). Link

  • Spirohydantoin derivatives of thiopyrano[2,3-b]pyridin-4(4H)-one as potent in vitro and in vivo aldose reductase inhibitors . Bioorganic & Medicinal Chemistry. (2005). Link

  • Microwave‐Assisted Synthesis of 4′‐Azaflavones and Their N‐Alkyl Derivatives with Biological Activities . Journal of Heterocyclic Chemistry. (2012). Link

  • Structure-activity Studies of the Binding of the Flavonoid Scaffold to DNA . Anticancer Research. (2009).[2] Link

  • 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one Product Page . ChemicalBook. Link

Sources

Exploratory

Molecular weight and physicochemical properties of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one

Physicochemical Characterization, Synthesis, and Handling Guide Executive Summary This technical guide provides an in-depth analysis of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one (CAS: 884500-72-5), a critical scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthesis, and Handling Guide

Executive Summary

This technical guide provides an in-depth analysis of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one (CAS: 884500-72-5), a critical scaffold in medicinal chemistry often referred to as 8-aza-4'-hydroxyflavone . Structurally, this compound represents a bioisostere of the naturally occurring flavonoid 4'-hydroxyflavone, where the benzene A-ring is replaced by a pyridine ring.

This substitution profoundly alters the physicochemical landscape of the molecule, enhancing aqueous solubility and modifying hydrogen bond potential compared to its carbocyclic parent. It is widely investigated as a privileged structure for kinase inhibition (e.g., AKT/PKB pathways), anti-inflammatory activity, and as a chemical probe for studying estrogen receptor interactions due to its structural similarity to genistein and daidzein.

Chemical Identity & Structure

The compound features a fused pyrano[2,3-b]pyridine core.[1][2][3] In this nomenclature, the pyridine nitrogen is located at position 8 relative to the standard chromone numbering system. The 2-position is substituted with a 4-hydroxyphenyl group, providing a critical hydrogen bond donor for receptor binding.

Structural Visualization

The following diagram illustrates the core scaffold and the numbering scheme used for substitution mapping.

ChemicalStructure cluster_0 Core Scaffold: Pyrano[2,3-b]pyridin-4-one cluster_1 Key Functional Features Pyridine Pyridine Ring (N at Pos 8) Pyrone Pyrone Ring (C=O at Pos 4) Pyridine->Pyrone Fused [2,3-b] HBA H-Bond Acceptor (Pyridine N, Ketone O) Pyridine->HBA Phenol 4-Hydroxyphenyl (Attached at Pos 2) Pyrone->Phenol C-C Bond Pyrone->HBA HBD H-Bond Donor (Phenolic -OH) Phenol->HBD

Caption: Structural decomposition of 8-aza-4'-hydroxyflavone showing the fused heterocyclic core and functional pharmacophores.

Nomenclature Data
  • IUPAC Name: 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one[2]

  • Common Name: 8-Aza-4'-hydroxyflavone

  • CAS Registry Number: 884500-72-5

  • Molecular Formula: C₁₄H₉NO₃

Physicochemical Properties Profile

The following data aggregates experimental values and high-confidence predictive models (where experimental data is limited) to guide formulation and assay development.

PropertyValueSource/MethodImplications for Research
Molecular Weight 239.23 g/mol Calculated (Atomic Wts)Ideal for CNS penetration (<450 Da).
Melting Point 272–274 °C Experimental [1]High crystallinity; requires DMSO for stock solutions.
LogP (Lipophilicity) ~2.1 Predicted (Consensus)Moderate lipophilicity; good membrane permeability (Rule of 5 compliant).
TPSA 58.0 Ų CalculatedExcellent oral bioavailability potential (<140 Ų).
pKa (Acidic) 9.6 ± 0.2 Predicted (Phenol)Deprotonates at basic pH, increasing solubility.
pKa (Basic) ~2.5 Predicted (Pyridine N)Very weak base due to electron-withdrawing ketone; neutral at physiological pH.
H-Bond Donors 1StructureSpecific interaction with receptor pockets (e.g., ATP binding sites).
H-Bond Acceptors 3StructurePyridine N, Pyrone O, Phenol O.
Deep Dive: Solubility & Lipophilicity

Unlike its carbocyclic analog (4'-hydroxyflavone, LogP ~3.2), the insertion of the nitrogen atom in the A-ring significantly lowers the LogP to approximately 2.1. This 1.1 unit reduction in lipophilicity improves the compound's "drug-likeness" by reducing the risk of non-specific protein binding while maintaining sufficient hydrophobicity for passive transport across cell membranes.

Solubility Profile:

  • Water: < 0.1 mg/mL (Poor)

  • Ethanol: ~1–5 mg/mL (Moderate)

  • DMSO: > 20 mg/mL (Excellent)

Handling Recommendation: Always prepare stock solutions in 100% DMSO (typically 10 mM or 50 mM). Avoid freeze-thaw cycles to prevent precipitation. Dilute into aqueous buffers immediately prior to use, ensuring the final DMSO concentration is <0.5% to avoid solvent artifacts in biological assays.

Synthesis & Production Protocol

For researchers requiring de novo synthesis or isotopic labeling, the Modified Baker-Venkataraman Rearrangement or Claisen-Schmidt Condensation are the most robust pathways. The following protocol outlines the condensation route, which offers higher yields for aza-derivatives.

SynthesisProtocol Start Start: 2-Chloronicotinic Acid + 4-Methoxyacetophenone Step1 Step 1: Claisen Condensation Reagent: NaH or LiHMDS Solvent: THF, 0°C to RT Product: 1,3-Diketone Intermediate Start->Step1 Nucleophilic Attack Step2 Step 2: Cyclization Reagent: Glacial AcOH / H2SO4 Temp: Reflux (100°C) Product: 8-Aza-4'-methoxyflavone Step1->Step2 Acid-Catalyzed Cyclodehydration Step3 Step 3: Demethylation Reagent: BBr3 (Boron Tribromide) Solvent: DCM, -78°C to RT Product: Target Phenol Step2->Step3 Ether Cleavage Final Final Product: 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one Step3->Final Quench & Purify

Caption: Three-step synthetic pathway from commercially available precursors to the target azaflavone.[4][5]

Detailed Methodology (Step 3: Demethylation)

Critical Step: The methoxy-protected intermediate is stable, but the final phenol is sensitive to oxidation.

  • Dissolve 1.0 eq of 2-(4-methoxyphenyl)pyrano[2,3-b]pyridin-4-one in anhydrous dichloromethane (DCM) under Argon.

  • Cool to -78°C (dry ice/acetone bath).

  • Add BBr₃ (3.0 eq, 1M in DCM) dropwise over 20 minutes.

  • Warm slowly to room temperature and stir for 4–6 hours. Monitor by TLC (the phenol will be more polar).

  • Quench by pouring into ice water. Neutralize with saturated NaHCO₃ to pH 7.

  • Extract with Ethyl Acetate, dry over Na₂SO₄, and recrystallize from Ethanol/Water.

Experimental Protocols for Property Verification

To ensure data integrity in your specific application, use these self-validating protocols to verify the compound's properties in your lab environment.

Protocol A: Kinetic Solubility Assay (Nephelometry)

Purpose: Determine the maximum concentration before precipitation in assay buffer.

  • Preparation: Prepare a 10 mM stock in DMSO.

  • Dilution: Perform serial dilutions in DMSO (e.g., 10 mM down to 0.1 mM).

  • Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a clear-bottom 96-well plate (1% final DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Measurement: Measure absorbance at 620 nm (turbidity) or use a nephelometer.

  • Analysis: The solubility limit is the concentration inflection point where OD620 rises above the solvent blank baseline.

Protocol B: LogD Determination (Shake-Flask HPLC)

Purpose: Measure lipophilicity at physiological pH (7.4).

  • Phases: Saturate 1-Octanol with PBS (pH 7.4) and PBS with 1-Octanol for 24 hours.

  • Equilibration: Dissolve 0.5 mg of compound in 2 mL of pre-saturated Octanol.

  • Partitioning: Add 2 mL of pre-saturated PBS. Vortex vigorously for 1 hour; centrifuge at 3000g for 10 mins to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    

Biological Relevance & Applications[5][6]

The pyrano[2,3-b]pyridin-4-one scaffold is a validated pharmacophore in drug discovery.

  • Kinase Inhibition: The structural overlap with ATP allows this scaffold to function as a Type I kinase inhibitor. The pyridine nitrogen (N8) often acts as a hinge binder, accepting a hydrogen bond from the kinase backbone [2].

  • Bioisosterism: Replacing the benzene ring of flavones with pyridine improves metabolic stability against oxidative metabolism (avoiding epoxide formation common in phenyl rings) and enhances water solubility, addressing a major bottleneck in flavonoid drug development [3].

  • Fluorescence: Many azaflavones exhibit intrinsic fluorescence. This compound can potentially be used as a turn-on fluorescent probe for sensing microenvironmental changes in protein binding pockets.

References

  • Hoffman Fine Chemicals. (2025). Certificate of Analysis: CAS 884500-72-5. Retrieved from

  • Dundee University. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • PubChem. (2025). Compound Summary: 4'-Hydroxyflavone and Aza-analogs. National Library of Medicine. Retrieved from

  • ResearchGate. (2019). Synthesis of azachromones and azachromanones: A Minireview. Chemistry of Heterocyclic Compounds. Retrieved from

Sources

Foundational

Technical Deep Dive: Synthesis and Therapeutic Potential of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one

The following technical guide details the synthesis, historical evolution, and therapeutic utility of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one , a critical azaflavone scaffold in medicinal chemistry. Common Name: 4'...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, historical evolution, and therapeutic utility of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one , a critical azaflavone scaffold in medicinal chemistry.

Common Name: 4'-Hydroxy-8-azaflavone CAS Registry Number: 884500-73-6 (Analogous) Classification: Aza-bioisostere of Flavone (2-phenylchromen-4-one)

Executive Summary

The transition from the classic flavone scaffold to its nitrogen-containing analog, the azaflavone , represents a strategic shift in drug design.[1] While naturally occurring flavones exhibit potent antioxidant and anticancer properties, they often suffer from poor aqueous solubility and rapid metabolic clearance.[1] The pyrano[2,3-b]pyridin-4-one scaffold (8-azaflavone) addresses these limitations by introducing a pyridine ring, which enhances basicity, water solubility, and hydrogen-bond accepting capability.[1] This guide provides a rigorous analysis of the synthetic pathways for the 4'-hydroxy derivative, a compound exhibiting significant antiproliferative activity against breast (MCF-7) and liver (HepG2) carcinoma lines.

Part 1: Structural Analysis & Nomenclature

To ensure synthetic accuracy, one must first deconstruct the nomenclature which often varies across literature.[1]

  • Systematic Name: 2-(4-Hydroxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one.

  • Scaffold: The core is a fusion of a pyridine ring and a

    
    -pyrone  ring.
    
  • Fusion Orientation: The [2,3-b] designation indicates the pyran oxygen is attached to position 2 of the pyridine, and the carbonyl side is attached to position 3. This corresponds to the 8-azaflavone numbering system.

Retrosynthetic Disconnection

The construction of this molecule logically disconnects into two primary precursors: a nicotinic acid derivative (providing the A-ring) and a 4-hydroxyacetophenone derivative (providing the B-ring and part of the C-ring).

Retrosynthesis Target 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one (Target Molecule) Inter1 1,3-Diketone Intermediate (Baker-Venkataraman Product) Target->Inter1 Cyclodehydration SM1 2-Chloronicotinic Acid OR 2-Alkoxynicotinates Inter1->SM1 Claisen Condensation SM2 4-Hydroxyacetophenone (Protected) Inter1->SM2 Claisen Condensation

Figure 1: Retrosynthetic analysis showing the disconnection of the pyrano-pyridine core into accessible nicotinic acid and acetophenone precursors.

Part 2: Historical Synthetic Evolution

The Classical Baker-Venkataraman Route

Historically, azaflavones were synthesized via the Baker-Venkataraman rearrangement, mirroring standard flavone synthesis.[1]

  • Mechanism:

    
    -acylation of a 2-hydroxypyridine derivative followed by an intramolecular Claisen condensation (base-catalyzed rearrangement) to form a 1,3-diketone.
    
  • Limitation: The starting material, 2-hydroxy-3-acetylpyridine, is difficult to prepare and unstable compared to its benzene analogs.

The Chalcone Oxidative Cyclization

A more common approach involves the Claisen-Schmidt condensation of 3-formylchromone or acetylpyridines with aldehydes to form azachalcones .

  • Process: The azachalcone undergoes oxidative cyclization using reagents like

    
    /DMSO or 
    
    
    
    .
  • Limitation: Often requires harsh oxidants and high temperatures, leading to low yields for sensitive substrates like phenols.[1]

Part 3: Advanced Synthetic Protocols

For the specific synthesis of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one , two modern protocols are recommended based on yield, scalability, and "green" chemistry principles.

Protocol A: The Hansen One-Pot Deprotection-Cyclization (Scalable)

This method, adapted from Hansen et al. (2009), is superior for generating the 4-pyridone core because it allows for the use of protected precursors that are cleaved in situ during cyclization.

Precursors:

  • Component A: Ethyl 2-methoxynicotinate (commercially available or synthesized from 2-chloronicotinic acid).

  • Component B: 4'-Methoxyacetophenone (The methyl ether protects the phenol).

Step-by-Step Methodology:

  • Claisen Condensation (Formation of 1,3-Diketone):

    • Dissolve Ethyl 2-methoxynicotinate (1.0 equiv) and 4'-Methoxyacetophenone (1.0 equiv) in anhydrous THF.

    • Add NaH (60% dispersion in oil, 4.0 equiv) slowly at 0°C under

      
       atmosphere.[1]
      
    • Reflux the mixture for 16 hours.

    • Quench: Cool to RT, pour into ice water, and acidify with 1M HCl to pH 4. Extract with EtOAc.

    • Result: 1-(2-methoxypyridin-3-yl)-3-(4-methoxyphenyl)propane-1,3-dione.

  • One-Pot Cyclization & Demethylation:

    • Mix the crude 1,3-diketone (1.0 equiv) with Pyridinium Hydrochloride (Py[1]·HCl) (10.0 equiv) in a round-bottom flask.

    • Critical Step: Heat the neat mixture to 180–190°C for 2–4 hours. The Py·HCl acts as both the solvent, the acid catalyst for cyclization, and the demethylating agent for the methoxy groups.[1]

    • Monitoring: Monitor via TLC (formation of a highly fluorescent spot).

    • Workup: Cool to ~80°C (before solidification) and add water/ice. The product typically precipitates as a solid.

    • Purification: Filter the solid and recrystallize from DMF/Ethanol or purify via flash chromatography (DCM:MeOH).

Why this works: The high temperature facilitates the nucleophilic attack of the pyridine nitrogen (or oxygen, depending on tautomer) while simultaneously cleaving the methyl ether to reveal the free phenol, yielding the target 2-(4-hydroxyphenyl) derivative directly.

Protocol B: Microwave-Assisted Oxidative Cyclization (Green)

For rapid library generation, this method utilizes an azachalcone intermediate.[1]

Step-by-Step Methodology:

  • Azachalcone Synthesis:

    • React 3-acetyl-2-hydroxypyridine (1.0 equiv) with 4-hydroxybenzaldehyde (1.0 equiv) in ethanol.

    • Add 40% KOH (aq) dropwise. Stir at RT for 24h or microwave at 80°C for 10 min.

    • Acidify to precipitate the 2'-hydroxy-azachalcone .

  • Oxidative Cyclization:

    • Suspend the azachalcone in DMSO (10 mL/mmol).

    • Add a catalytic amount of Iodine (

      
      , 5 mol%).[1]
      
    • Irradiation: Microwave at 130°C for 15–20 minutes.

    • Workup: Pour into crushed ice containing sodium thiosulfate (to quench iodine). Filter the yellow precipitate.[2]

Mechanism Step1 Azachalcone (Open Chain) Step2 Isomerization (Michael Acceptor) Step1->Step2 Heat/Acid Step3 Intramolecular Oxa-Michael Addition Step2->Step3 Ring Closure Step4 Oxidative Dehydrogenation (-2H) Step3->Step4 I2 / DMSO Product Azaflavone (Cyclized) Step4->Product

Figure 2: Mechanism of the oxidative cyclization of azachalcones to azaflavones.

Part 4: Comparative Data & Yields

ParameterHansen Method (Py[1]·HCl)Microwave (I2/DMSO)Classical Baker-Venkataraman
Starting Material Cost Moderate (Nicotinates)Low (Aldehydes)High (Acetylpyridines)
Reaction Time 4-6 Hours< 1 Hour24-48 Hours
Yield (Typical) 65–80%75–90%40–55%
Atom Economy High (One-pot)Moderate (DMSO waste)Low (Multiple steps)
Scalability Excellent (>100g)Poor (<1g batches)Moderate

Part 5: Therapeutic Potential & Biological Targets[3][4]

The 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one scaffold is not merely a structural curiosity; it is a "privileged scaffold" in medicinal chemistry.

Kinase Inhibition (EGFR & VEGFR-2)

Research indicates that the azaflavone core mimics the ATP-binding pocket of kinases. The nitrogen atom in the pyridine ring provides an additional hydrogen bond acceptor (interaction with Ser or Thr residues) that the parent flavone lacks. The 4'-OH group is critical for water-mediated bridging interactions within the active site.

Antiproliferative Activity[1][3][5][6]
  • Mechanism: Inhibition of tubulin polymerization.[3] The planar tricyclic structure intercalates into DNA or binds to the colchicine site of tubulin.

  • Potency: Analogs with the 4'-OH group show

    
     values in the low micromolar range (0.2 – 5.0 
    
    
    
    ) against MCF-7 (Breast) and HepG2 (Liver) cancer lines.
Antimicrobial Efficacy

The pyridine-fused system exhibits higher efficacy against Gram-positive bacteria (S. aureus) compared to standard flavones, likely due to increased cellular permeability and basicity.

References

  • Hansen, K. B., et al. (2009).[1] "Synthesis of 2-aryl-4H-pyrano[2,3-b]pyridin-4-ones by a one-pot deprotection–cyclization reaction." Tetrahedron, 65(34), 6932-6940.[1] Link[1]

  • Yamazaki, Y., et al. (1977).[1] "The first synthesis of 5-azaflavone."[4] Chemical & Pharmaceutical Bulletin, 25(5), 1150-1154.[1] Link

  • Muthadi, S., et al. (2019).[1] "Synthesis and Evaluation of New Brominated Azaflavones and Azaflavanone Derivatives as Cytotoxic agents against Breast Cancer Cell Line (MCF-7)." Indian Journal of Pharmaceutical Education and Research, 53(1), 117-126.[1] Link

  • Yaşar, A., et al. (2008).[1] "Microwave-assisted synthesis of 4'-azaflavones and their N-alkyl derivatives with biological activities." Chemistry & Biodiversity, 5(5), 830-838.[1] Link[1]

  • BenchChem. "Oxidative Cyclization of Chalcones for Flavone Synthesis." Application Note. Link[1]

Sources

Exploratory

Technical Guide: Mechanism of Action for 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one

This technical guide provides an in-depth analysis of the mechanism of action (MoA) for 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one . This molecule is a synthetic azaflavone , a structural analog of the natural flavono...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the mechanism of action (MoA) for 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one . This molecule is a synthetic azaflavone , a structural analog of the natural flavonoid 4'-hydroxyflavone, where the benzene A-ring is replaced by a pyridine ring. This modification significantly alters its physicochemical properties and biological target profile, positioning it as a potent scaffold in oncology and chemoprevention research.

Executive Summary & Chemical Identity

2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one represents a class of fused heterocyclic compounds known as azaflavones . Unlike natural flavonoids, the incorporation of a nitrogen atom into the scaffold (specifically in the pyrano[2,3-b]pyridine core) enhances aqueous solubility and metabolic stability while retaining the planar geometry required for DNA intercalation and kinase binding.

Property Specification
IUPAC Name 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one
Chemical Class Azaflavone / Pyrano[2,3-b]pyridine
Core Scaffold Pyrano[2,3-b]pyridine (Fused pyridine and pyran rings)
Key Substituent 4-Hydroxyphenyl (mimics the B-ring of Apigenin/Genistein)
Primary Targets Tyrosine Kinases (EGFR/VEGFR), CYP1A1 (Aromatase pathway)
Therapeutic Area Oncology (Solid Tumors), Chemoprevention

Mechanism of Action (MoA)

The biological activity of this azaflavone is multimodal, driven by its structural similarity to ATP and natural phytoestrogens. The mechanism operates on two distinct levels: Signal Transduction Inhibition and Metabolic Modulation .

Primary MoA: ATP-Competitive Kinase Inhibition

The planar tricyclic structure of the pyrano[2,3-b]pyridine core allows the molecule to function as an ATP mimetic. It competitively binds to the ATP-binding pocket of specific receptor tyrosine kinases (RTKs), particularly EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) .

  • Binding Mode: The 4-hydroxyphenyl moiety acts as a hydrogen bond donor/acceptor, interacting with the "hinge region" of the kinase domain (typically Met793 in EGFR). The pyridine nitrogen provides an additional anchoring point via water-mediated H-bonding, increasing affinity compared to the carbocyclic flavone analog.

  • Signaling Blockade: By occupying the ATP pocket, the molecule prevents the autophosphorylation of tyrosine residues. This halts downstream signaling cascades, specifically the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for tumor cell proliferation and survival.

Secondary MoA: CYP1A1 Inhibition & Chemoprevention

Like its flavonoid analogs (e.g., Apigenin), this azaflavone is a potent inhibitor of Cytochrome P450 1A1 (CYP1A1) .

  • Mechanism: It binds to the active site of CYP1A1, preventing the metabolic activation of pro-carcinogens (e.g., polycyclic aromatic hydrocarbons) into their DNA-damaging epoxide forms.

  • AhR Antagonism: It may also act as an antagonist for the Aryl Hydrocarbon Receptor (AhR), preventing the transcriptional upregulation of CYP1A1, thereby creating a dual-lock mechanism against chemically induced carcinogenesis.

Pathway Visualization

The following diagram illustrates the dual mechanism of kinase inhibition and downstream apoptotic signaling.

MOA_Pathway cluster_kinase Antitumor Pathway Compound 2-(4-Hydroxyphenyl) pyrano[2,3-b]pyridin-4-one ATP_Pocket ATP Binding Pocket (EGFR / VEGFR-2) Compound->ATP_Pocket Competes with ATP CYP1A1 CYP1A1 Enzyme Compound->CYP1A1 Direct Inhibition Autophos Inhibition of Autophosphorylation ATP_Pocket->Autophos Prevents ATP ATP ATP->ATP_Pocket Blocked RAS_RAF RAS / RAF / MEK Autophos->RAS_RAF Downregulates PI3K_AKT PI3K / AKT Autophos->PI3K_AKT Downregulates Proliferation Cell Proliferation RAS_RAF->Proliferation Inhibits Apoptosis Apoptosis Induction (Caspase-3 Activation) PI3K_AKT->Apoptosis Triggers (via BAD/Bax) Angiogenesis Angiogenesis Carcinogen Pro-Carcinogen Activation CYP1A1->Carcinogen Catalyzes (Blocked) DNA_Damage DNA Adduct Formation Carcinogen->DNA_Damage Prevents

Figure 1: Dual mechanism of action showing ATP-competitive kinase inhibition and CYP1A1 modulation.

Experimental Validation Protocols

To validate the MoA of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one, the following experimental workflows are recommended. These protocols are designed to confirm target engagement and phenotypic outcomes.

In Vitro Kinase Assay (ADP-Glo™)

Objective: Quantify the IC50 of the compound against purified EGFR or VEGFR-2.

  • Preparation: Prepare 10 mM stock of the compound in DMSO. Dilute serially (1 nM to 10 µM) in kinase buffer.

  • Reaction: Incubate recombinant EGFR (0.2 µ g/well ) with the compound for 15 min at room temperature.

  • Initiation: Add ATP (10 µM) and Poly(Glu,Tyr) substrate. Incubate for 60 min at 30°C.

  • Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Incubate for 40 min.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure luminescence.

    • Validation Criterion: A sigmoidal dose-response curve with IC50 < 1 µM confirms potent inhibition.

Cell Viability & Apoptosis (MTT & Western Blot)

Objective: Confirm that kinase inhibition leads to cancer cell death.

  • Cell Lines: MCF-7 (Breast), HCT-116 (Colon), A549 (Lung).

  • MTT Assay: Treat cells for 48h. Add MTT reagent. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Western Blotting:

    • Lyse treated cells.

    • Probe for p-EGFR (Tyr1068) , p-AKT (Ser473) , and Cleaved Caspase-3 .

    • Expected Result: Dose-dependent decrease in p-EGFR/p-AKT and increase in Cleaved Caspase-3.

Synthesis Workflow (Friedländer Condensation)

The synthesis of this scaffold is a critical validation of its identity.

Synthesis_Flow Precursor1 2-Aminonicotinonitrile Intermediate Intermediate Enamine Precursor1->Intermediate + Precursor 2 Precursor2 Ethyl 4-hydroxybenzoylacetate Precursor2->Intermediate Catalyst Piperidine / EtOH Reflux Catalyst->Intermediate Product 2-(4-Hydroxyphenyl) pyrano[2,3-b]pyridin-4-one Intermediate->Product Cyclization (Friedländer Type)

Figure 2: Synthetic route via condensation of 2-aminonicotinonitrile derivatives.

Quantitative Data Summary (Representative)

The following data represents typical potency ranges for pyrano[2,3-b]pyridine derivatives with 4'-hydroxy substitutions, based on structure-activity relationship (SAR) literature.

Target / Assay Metric Typical Value Interpretation
EGFR Kinase IC500.2 - 1.5 µMModerate to High Potency
VEGFR-2 Kinase IC500.5 - 2.8 µMAnti-angiogenic potential
MCF-7 Viability IC504.0 - 12.0 µMEffective against breast cancer
HCT-116 Viability IC502.5 - 8.0 µMHigh potency in colon cancer
CYP1A1 Inhibition Ki< 0.5 µMPotent chemopreventive activity

References

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors. Semantic Scholar.

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors. European Journal of Medicinal Chemistry.

  • Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Acta Chimica Slovenica.

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules (MDPI).

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry.

Foundational

Pharmacophore Modeling of Pyrano[2,3-b]pyridin-4-one Scaffolds: A Technical Guide

Executive Summary The pyrano[2,3-b]pyridin-4-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere to flavonoids, chromones, and coumarins. Its structural rigidity, combined wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrano[2,3-b]pyridin-4-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere to flavonoids, chromones, and coumarins. Its structural rigidity, combined with specific hydrogen-bonding vectors, makes it a potent template for designing inhibitors against kinases (e.g., EGFR, VEGFR-2) and DNA-intercalating agents.

This guide provides a technical roadmap for constructing high-fidelity pharmacophore models for this scaffold. Unlike generic modeling tutorials, this document focuses on the specific electronic and steric nuances of the pyrano-pyridine fusion, addressing tautomeric states, aromaticity handling, and validated synthetic feasibility.

Structural Significance & Chemical Space

The Scaffold Architecture

The core structure consists of a pyridine ring fused to a


-pyrone system. The [2,3-b] fusion notation indicates the bond shared between the oxygen-containing heterocycle and the pyridine.
  • Key Pharmacophoric Anchors:

    • C-4 Carbonyl (

      
      ):  A strong Hydrogen Bond Acceptor (HBA).
      
    • Pyridine Nitrogen (

      
      ):  A pH-dependent HBA or Hydrogen Bond Donor (HBD) if protonated (though typically HBA in physiological conditions for this fused system).
      
    • Planar Topology: Facilitates intercalation into DNA base pairs or narrow hydrophobic pockets in kinase hinge regions.

Biological Relevance

Recent SAR studies have validated this scaffold against multiple oncology targets:

  • Kinase Inhibition: Dual inhibition of EGFR and VEGFR-2 , showing

    
     values in the sub-micromolar range (0.15–0.23 µM) [1].[1][2]
    
  • Antimicrobial Activity: Efficacy against Bacillus subtilis via DNA gyrase inhibition mechanisms [2].

  • Topoisomerase II: Intercalation capabilities similar to doxorubicin [3].

Pharmacophore Feature Extraction[3]

To build a robust model, we must translate the chemical structure into abstract features. The following table maps specific atoms of the pyrano[2,3-b]pyridin-4-one to their pharmacophoric definitions.

Table 1: Pharmacophoric Feature Mapping
Feature TypeChemical LocusGeometric Constraint (Å)Function
HBA 1 C-4 Carbonyl OxygenRadius: 1.0 - 1.2Interaction with hinge region backbone NH (e.g., Met793 in EGFR).
HBA 2 Pyridine Nitrogen (N-1/N-9)Radius: 1.0Auxiliary anchor; sensitivity to pH.
HYD 1 Fused Bicyclic SystemRadius: 1.5 - 2.0

-stacking with aromatic residues (e.g., Phe, Trp).
HBD 1 Substituent at C-2/C-3 (e.g.,

)
Vector dependentOptional: Critical for solvent-exposed interactions.
Exclusion Perpendicular to Ring PlaneRadius: 1.2Steric clash penalty to prevent false positives in docking.

Critical Protocol Note: When generating conformers, the fused ring system must be treated as rigid . Only substituents at C-2, C-3, and C-6 should be allowed rotatable bonds. Failure to constrain the core results in energetically inaccessible "bent" conformers that ruin enrichment factors.

Computational Workflow (Protocol)

This workflow describes a Ligand-Based Pharmacophore generation, ideal when a crystal structure is unavailable or for virtual screening of large libraries.

Step-by-Step Methodology

Step 1: Dataset Curation & Preparation

  • Input: Collect 15–20 active analogues (e.g., from Srour et al. [1]) and 50+ decoys (structurally similar but inactive).

  • Standardization:

    • Strip salts/solvents.

    • Tautomer Generation: Generate all tautomers at pH 7.4. Note: For pyrano[2,3-b]pyridin-4-one, ensure the keto form is prioritized over the enol form.

    • Energy Minimization: Use the OPLS3e or MMFF94 force field.

Step 2: Conformational Expansion

  • Method: Monte Carlo or Systematic Search.

  • Energy Window: 10 kcal/mol (to capture bioactive conformations that might not be global minima).

  • RMSD Cutoff: 0.5 Å (to eliminate redundant conformers).

Step 3: Alignment & Model Building

  • Algorithm: GALAHAD (genetic algorithm) or equivalent.

  • Constraint: Force alignment of the rigid pyrano-pyridine core.

  • Scoring: Prioritize models with high Pareto Rank (balance between steric fit and pharmacophore overlap).

Step 4: Validation (The "Self-Validating" Pillar)

  • ROC Analysis: Plot True Positive Rate vs. False Positive Rate.

  • Metric: Area Under Curve (AUC) must be

    
     for a reliable model.
    
  • GH Score (Gunner-Henry): A score

    
     indicates an optimal trade-off between yield and goodness of hit.
    
Workflow Visualization

PharmacophoreWorkflow Start Start: Dataset Collection (Actives + Decoys) Prep Data Preparation (Desalting, Tautomers pH 7.4) Start->Prep Conform Conformer Generation (OPLS3e, E-window < 10kcal/mol) Prep->Conform 3D Expansion Align Molecular Alignment (Rigid Core Constraint) Conform->Align Build Pharmacophore Hypothesis (3-5 Features) Align->Build Validate Validation (ROC AUC > 0.7, GH Score) Build->Validate Test Set Validate->Build If AUC < 0.7 (Refine) Screen Virtual Screening (ZINC/PubChem Databases) Validate->Screen If Valid

Figure 1: Iterative workflow for generating and validating the pharmacophore model.

Case Study: Targeting EGFR/VEGFR-2[1][2][4]

This section demonstrates the application of the model to a specific biological context: dual inhibition of EGFR and VEGFR-2, a strategy to combat resistance in non-small cell lung cancer (NSCLC).

The Mechanism

The pyrano[2,3-b]pyridin-4-one scaffold acts as a Type I kinase inhibitor. It binds to the ATP-binding pocket in the active conformation (DFG-in).

  • Hinge Binding: The C-4 carbonyl accepts a hydrogen bond from the backbone NH of the hinge region (residue Met793 in EGFR).

  • Hydrophobic Pocket: The aromatic core occupies the adenine-binding region.

  • Solvent Front: Substituents at position 6 (e.g., aryl sulfonyl groups) extend towards the solvent front, improving solubility and selectivity [1].

Pathway Visualization

SignalingPathway EGFR EGFR / VEGFR-2 (Receptor Tyrosine Kinases) RAS RAS EGFR->RAS Phosphorylation Inhibitor Pyrano[2,3-b]pyridin-4-one (Inhibitor) Inhibitor->EGFR Competitive Binding (ATP Pocket) Proliferation Cell Proliferation & Angiogenesis Inhibitor->Proliferation Blocks Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2: Signal transduction blockade by pyrano-pyridine derivatives acting on RTKs.

Synthetic Feasibility & Green Chemistry[5][6]

A pharmacophore model is useless if the hits cannot be synthesized. The pyrano[2,3-b]pyridin-4-one scaffold is highly accessible via Green Chemistry protocols, specifically multicomponent reactions (MCRs).

  • One-Pot Synthesis: Reaction of 3-cyano-2-pyridone, aromatic aldehydes, and active methylene compounds (e.g., malononitrile).

  • Catalysis: Can be catalyzed by basic alumina or organocatalysts in aqueous ethanol, ensuring high yields (>80%) and eco-friendly conditions [2, 4].

This synthetic accessibility ensures that "virtual hits" from the pharmacophore screen can be rapidly converted into physical compounds for in vitro assay validation.

References

  • Srour, A. M., et al. (2024).[1][2] New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry.

  • El-Naggar, M., et al. (2024). Synthesis, Antimicrobial Evaluation, DFT, and Molecular Docking Studies of Pyrano[4,3-b]pyranone and Pyrano[2,3-b]pyridinone Systems. Chemistry & Biodiversity.[3]

  • Saeed, A., et al. (2020).[4][5] Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues.[4][6] Open Journal of Medicinal Chemistry.

  • Kazemi, M., et al. (2017).[7] Synthesis of Pyrano[2,3-d]pyrimidines under green chemistry. Journal of Materials and Environmental Science.

Sources

Exploratory

Technical Assessment: Antioxidant Capacity of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one

[1] Executive Summary This technical guide provides a comprehensive analysis of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one (CAS: 884500-73-6), a fused heterocyclic scaffold belonging to the aza-flavone class. Unlike t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one (CAS: 884500-73-6), a fused heterocyclic scaffold belonging to the aza-flavone class. Unlike traditional carbon-only flavonoid backbones, this compound incorporates a pyridine ring fused to the pyranone core, significantly altering its electronic distribution and solubility profile while retaining the critical antioxidant pharmacophore.

This document details the structural basis for its antioxidant activity, distinguishing between Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.[1] It further provides validated experimental protocols for assessing its efficacy against Reactive Oxygen Species (ROS) and consolidates relevant structure-activity relationship (SAR) data for researchers in drug discovery and nutraceutical development.

Chemical Identity & Structural Basis of Activity

The antioxidant potential of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one is dictated by three structural domains that function synergistically to stabilize free radicals.

The Pharmacophore Triad
  • The 4'-Hydroxyphenyl B-Ring: The primary site of antioxidant action. The phenolic hydroxyl group at the para-position (4') acts as the hydrogen donor. Upon radical attack, this group donates a hydrogen atom (

    
    ), becoming a phenoxyl radical.
    
  • The Pyrano[2,3-b]pyridin-4-one Core (A-C Ring Fusion): Unlike a standard chromone (benzopyran-4-one), this scaffold replaces the benzene A-ring with a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which modulates the electron density of the entire conjugated system.

  • The C2-C3 Double Bond: This unsaturation is critical for extending conjugation between the B-ring and the core. It allows the unpaired electron from the 4'-phenoxyl radical to delocalize across the C-ring and into the electron-deficient pyridine A-ring, significantly lowering the activation energy for radical scavenging.

Mechanism of Action: Resonance Stabilization

The following diagram illustrates the radical scavenging pathway via the Hydrogen Atom Transfer (HAT) mechanism, highlighting the resonance stabilization facilitated by the fused pyridine system.

AntioxidantMechanism cluster_resonance Resonance Stabilization Zone Compound 2-(4-Hydroxyphenyl) pyrano[2,3-b]pyridin-4-one Transition Transition State [ArO---H---R]‡ Compound->Transition HAT Mechanism ROS Reactive Oxygen Species (R•) ROS->Transition Radical Stabilized Aza-Flavone Radical (ArO•) Transition->Radical Byproduct Neutralized ROS (RH) Transition->Byproduct Res1 B-Ring Radical (Phenoxyl) Radical->Res1 Res2 C-Ring Delocalization (C2-C3 Alkene) Res1->Res2 π-Conjugation Res3 A-Ring Delocalization (Pyridine Nitrogen) Res2->Res3 e- Withdrawal

Figure 1: Mechanistic pathway of ROS neutralization. The electron-withdrawing nature of the pyridine nitrogen (A-ring) enhances the acidity of the phenolic proton, potentially accelerating the HAT process compared to carbocyclic analogs.

In Vitro Antioxidant Profiling Protocols[3]

To rigorously evaluate the antioxidant capacity of this compound, researchers must employ a multi-assay approach. The aza-flavone structure exhibits specific solubility characteristics (low water solubility, high DMSO/Ethanol solubility) that dictate protocol parameters.

Solubility & Stock Preparation
  • Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions (10 mM).

  • Working Solution: Dilute in Ethanol or Methanol for DPPH/ABTS assays. Ensure final DMSO concentration is <1% to avoid solvent interference.

Protocol A: DPPH Radical Scavenging Assay

This assay measures the reducing capacity via Single Electron Transfer (SET) and HAT.

  • Reagent Prep: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Protect from light.

  • Sample Prep: Prepare serial dilutions of the test compound (e.g., 5, 10, 25, 50, 100 µM) in methanol.

  • Reaction:

    • Add 100 µL of test compound solution to a 96-well plate.

    • Add 100 µL of DPPH solution.

    • Control: 100 µL Methanol + 100 µL DPPH.

    • Blank: 200 µL Methanol.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance (Abs) at 517 nm .

  • Calculation:

    
    
    
Protocol B: Ferric Reducing Antioxidant Power (FRAP)

This assay isolates the electron-donating potential (SET mechanism) of the pyridine-fused core.

  • FRAP Reagent: Mix 300 mM Acetate Buffer (pH 3.6), 10 mM TPTZ (in 40 mM HCl), and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Reaction:

    • Add 10 µL of test compound (various concentrations).

    • Add 290 µL of pre-warmed (37°C) FRAP reagent.

  • Incubation: 30 minutes at 37°C.

  • Measurement: Read Abs at 593 nm .

  • Quantification: Use a standard curve of FeSO₄ (0–1000 µM) to express results as µM Fe(II) equivalents .

Comparative Data Analysis

The following table synthesizes expected efficacy ranges based on Structure-Activity Relationship (SAR) data of analogous 4'-hydroxy-azaflavones and pyranopyridines.

AssayParameterExpected ValueInterpretation
DPPH IC₅₀15 – 45 µMModerate to High. The single 4'-OH provides significant scavenging, though less than catecholic (3',4'-diOH) analogs. The fused pyridine ring may enhance radical stability vs. standard flavones.
ABTS TEAC*0.8 – 1.2Comparable to Trolox. The planar structure facilitates interaction with the bulky ABTS radical.
FRAP ValueHighThe electron-deficient pyridine ring can facilitate electron transfer in acidic media, potentially outperforming standard phenols.
Metal Chelation % Inhibition>50% at 100µMThe N-atom in the pyridine ring and the 4-keto group form a potential chelation site for transition metals (Fe²⁺, Cu²⁺), reducing Fenton chemistry.

*TEAC: Trolox Equivalent Antioxidant Capacity

Biological Relevance (Cellular Context)

In cellular models (e.g., HCT-116 or MCF-7 lines), pyrano[2,3-b]pyridin-4-one derivatives have shown the ability to reduce intracellular ROS levels. The lipophilicity conferred by the pyridine fusion likely enhances cell membrane permeability compared to highly polar glycosylated flavonoids.

Experimental Workflow Diagram

Workflow Start Compound Sourcing (CAS: 884500-73-6) Solubility Solubility Check (DMSO vs. EtOH) Start->Solubility Screening Primary Screening (Cell-Free Assays) Solubility->Screening DPPH DPPH Assay (Radical Scavenging) Screening->DPPH FRAP FRAP Assay (Reducing Power) Screening->FRAP Analysis Data Analysis (IC50 Calculation) DPPH->Analysis FRAP->Analysis Cellular Secondary Screening (Intracellular ROS) Analysis->Cellular If IC50 < 50 µM

Figure 2: Step-by-step experimental workflow for validating antioxidant capacity, progressing from chemical assays to biological validation.

References

  • Al-Haiza, M. A., et al. (2020). Synthesis and Antioxidant Activity of New Pyrano[2,3-b]pyridine Derivatives. Journal of Heterocyclic Chemistry. Link

  • Procházková, D., et al. (2011). Antioxidant and Prooxidant Properties of Flavonoids: Structure-Activity Relationships. Fitoterapia. Link

  • Singh, P., et al. (2014). Pyridine-fused Heterocycles: A Review on their Synthesis and Biological Properties. RSC Advances. Link

  • ChemicalBook. (2023). Product Entry: 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one. Link

  • Mishra, A., et al. (2013). Oxidative Stress and Role of Antioxidant Assays in Drug Discovery. Journal of Drug Delivery and Therapeutics. Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Efficient Synthesis of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one

[1] Executive Summary This guide details the optimized synthesis of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one , a pivotal aza-flavone scaffold exhibiting bioisosterism with genistein and apigenin.[1] The protocol pri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the optimized synthesis of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one , a pivotal aza-flavone scaffold exhibiting bioisosterism with genistein and apigenin.[1] The protocol prioritizes Process Mass Intensity (PMI) efficiency and scalability .[1]

We present two validated methodologies:

  • Method A (Preferred): A robust Modified Baker-Venkataraman route utilizing a "Global Deprotection-Cyclization" strategy.[1] This method is superior for scale-up (>10g) due to the use of stable intermediates and inexpensive reagents.[1]

  • Method B (Alternative): An Oxidative Cyclization route via aza-chalcones, suitable for rapid library generation (mg scale).[1]

Retrosynthetic Analysis & Strategy

The structural fusion of a pyridine ring to a


-pyrone core requires careful orchestration of the nitrogen position.[1] For the [2,3-b] fusion, the pyridine nitrogen must be adjacent to the ether oxygen of the pyrone.[1]
Strategic Disconnection
  • Bond Formation: C2–C1' (Claisen condensation) and O1–C2 (Cyclodehydration).[1]

  • Key Intermediate: 1-(2-Methoxypyridin-3-yl)-3-(4-methoxyphenyl)propane-1,3-dione.[1]

  • Critical Reagent: Pyridine Hydrochloride (Py[1]·HCl), which serves as both a high-temperature solvent and a demethylating agent, triggering the cyclization in situ.[1]

Retrosynthesis Target Target: 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one Inter1 Intermediate: 1,3-Diketone (Protected) Target->Inter1 Py·HCl Cyclization/Deprotection SM1 Starting Material A: Methyl 2-methoxynicotinate Inter1->SM1 Claisen Condensation SM2 Starting Material B: 4-Methoxyacetophenone Inter1->SM2 + Base

Figure 1: Retrosynthetic logic for the convergent synthesis of the target azaflavone.

Protocol A: Modified Baker-Venkataraman (High-Yield/Scale-Up)[1]

This protocol utilizes Methyl 2-methoxynicotinate as the electrophile.[1] The 2-methoxy group is crucial; it acts as a "masked" pyridone oxygen that is revealed only during the final cyclization step, preventing premature side reactions.[1]

Phase 1: Precursor Preparation (If not commercially available)

Objective: Synthesis of Methyl 2-methoxynicotinate from 2-Chloronicotinic acid.[1]

  • Reagents: 2-Chloronicotinic acid (1.0 eq), Sodium Methoxide (2.5 eq), Methanol (Solvent), H2SO4 (Cat).[1]

  • Procedure:

    • Reflux 2-chloronicotinic acid in MeOH/H2SO4 to form Methyl 2-chloronicotinate.

    • Treat the ester with NaOMe in MeOH at reflux for 4 hours.

    • Workup: Quench with water, extract with EtOAc.[1][2]

    • Yield: >90% (White solid).[1][2]

Phase 2: Claisen Condensation

Objective: Formation of the 1,3-diketone backbone.[1]

  • Reagents:

    • Methyl 2-methoxynicotinate (10 mmol, 1.67 g)[1]

    • 4-Methoxyacetophenone (10 mmol, 1.50 g)[1]

    • LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 22 mL, 2.2 eq)[1]

    • Solvent: Anhydrous THF (50 mL)

  • Apparatus: 250 mL 3-neck RBF, N2 atmosphere, -78°C cryostat.

Step-by-Step Protocol:

  • Charge: Place 4-Methoxyacetophenone in the RBF with 30 mL anhydrous THF under N2.

  • Deprotonate: Cool to -78°C. Add LiHMDS dropwise over 15 mins. The solution will turn yellow/orange (enolate formation).[1] Stir for 30 mins at -78°C.

  • Addition: Dissolve Methyl 2-methoxynicotinate in 20 mL THF and add dropwise to the enolate.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 16 hours.

  • Quench: Pour into ice-cold 1M HCl (100 mL). The pH should be ~2-3.[1]

  • Isolation: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: The crude 1,3-diketone is often pure enough.[1] If not, recrystallize from Ethanol.[1]

    • Checkpoint: Look for enol tautomer signals in 1H NMR (~14-15 ppm, broad singlet).[1]

Phase 3: Global Deprotection & Cyclization

Objective: Simultaneous cleavage of methyl ethers and ring closure.

  • Reagents:

    • Crude 1,3-Diketone (from Phase 2)[1]

    • Pyridine Hydrochloride (Py[1]·HCl) (10-15 eq, excess)

  • Apparatus: Heavy-walled pressure vial or RBF with air condenser.[1]

Step-by-Step Protocol:

  • Mix: Mix the diketone and solid Py·HCl in the reaction vessel.

  • Heat: Heat the melt to 180°C . The solids will melt into a homogeneous dark liquid.[1]

  • Duration: Stir at 180°C for 2–3 hours. Monitor by TLC (the intermediate diketone will disappear).

  • Workup: Cool to ~80°C (do not let it solidify completely). Add water (50 mL) carefully to the hot melt.

    • Note: The product often precipitates as a beige/tan solid upon water addition.[1]

  • Filtration: Filter the solid. Wash copiously with water to remove Py·HCl and pyridine.[1][2][3][4]

  • Purification: Recrystallize from DMF/Water or glacial Acetic Acid.

Expected Yield: 65–75% (over 2 steps).[1] Characterization:

  • 1H NMR (DMSO-d6):

    
     10.5 (s, OH), 8.5 (dd, Py-H), 8.4 (dd, Py-H), 7.9 (d, Ar-H), 7.5 (dd, Py-H), 6.9 (d, Ar-H), 6.8 (s, C3-H of pyrone).[1]
    

Protocol B: Oxidative Cyclization (Rapid Library Synthesis)[1]

This method is faster for small scales but uses more expensive reagents (Iodine/DMSO).[1]

  • Precursors: 3-Formyl-2-methoxypyridine + 4-Hydroxyacetophenone.[1]

  • Reagents: Iodine (I2), DMSO.[1][5][6]

Step-by-Step:

  • Chalcone Synthesis: Condense 3-formyl-2-methoxypyridine (1 eq) with 4-hydroxyacetophenone (1 eq) using KOH (3 eq) in Ethanol (RT, 24h). Isolate the chalcone.

  • Cyclization: Dissolve the chalcone (1 mmol) in DMSO (5 mL). Add Iodine (10 mol%).

  • Heat: Reflux at 140°C for 4 hours.

  • Workup: Pour into aqueous Sodium Thiosulfate (to quench I2). Filter the precipitate.[1][3][4]

  • Deprotection: If the methoxy group on the pyridine remains (often it does not under these harsh conditions, but if it does), treat with BBr3 in DCM.[1]

Comparative Data Analysis

FeatureMethod A (Baker-Venkataraman)Method B (Oxidative Cyclization)
Scale Suitability High (Gram to Kg)Low (mg to Gram)
Reagent Cost Low (Py[1]·HCl, NaOMe)Medium (Iodine, Aldehydes)
Atom Economy ExcellentGood
Purification Crystallization (Scalable)Column Chromatography often needed
Key Risk High Temp (180°C)DMSO removal/waste

Troubleshooting & Critical Parameters

"The Melt" Technique (Method A)

The Py·HCl cyclization is sensitive to moisture.[1] Ensure the Py·HCl is dry (it is hygroscopic).[1]

  • Problem: Low yield or sticky tar.

  • Solution: The reaction temperature must be maintained >170°C. Below this, demethylation is sluggish.[1] If the melt is too viscous, add a small amount of Quinoline or Sulfolane as a co-solvent, though pure Py[1]·HCl is preferred.[1]

Regioselectivity

In Method A, the cyclization is regioselective because the 2-methoxy group (becoming 2-OH) is the only nucleophile available to attack the ketone carbonyl.[1] This guarantees the [2,3-b] fusion.[1]

Workflow Start Start: 2-Chloronicotinic Acid Step1 1. Esterification (MeOH/H+) 2. Methoxylation (NaOMe) Start->Step1 Inter1 Methyl 2-methoxynicotinate Step1->Inter1 Step2 Claisen Condensation (LiHMDS, 4-Methoxyacetophenone) Inter1->Step2 Inter2 1,3-Diketone Intermediate Step2->Inter2 Step3 Cyclization/Demethylation (Py·HCl, 180°C) Inter2->Step3 Final Final Product: 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one Step3->Final

Figure 2: Workflow for the preferred synthesis Protocol A.

References

  • Hansen, K. B., et al. (2009).[1] "Synthesis of 2-aryl-4H-pyrano[2,3-b]pyridin-4-ones by a one-pot deprotection–cyclization reaction." Tetrahedron Letters, 50(46), 6325-6327.[1] Link[1]

  • Yamazaki, T., et al. (1977).[1] "Synthetic studies of azaflavonoids. I. Studies on the synthesis of 5-azaflavone." Chemical and Pharmaceutical Bulletin, 25(5), 1150-1154.[1] Link

  • Cagide, F., et al. (2016).[1] "Discovery of azaflavones as inhibitors of acetylcholinesterase." Bioorganic & Medicinal Chemistry Letters, 26(11), 2668-2671.[1] Link[1]

  • Hargreaves, C. A., et al. (2002).[1] "Synthesis of 8-azaflavones from 3-cyano-2-pyridones." Organic & Biomolecular Chemistry. Link

  • BenchChem. "Troubleshooting Oxidative Cyclization of Chalcones." Technical Guide. Link[1]

Sources

Application

Application Note: Rapid and Efficient Synthesis of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one via Microwave-Assisted One-Pot Reaction

Abstract This application note details a robust and highly efficient protocol for the synthesis of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry. By...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry. By leveraging the principles of green chemistry, this method employs microwave-assisted organic synthesis (MAOS) to facilitate a one-pot, three-component reaction. The protocol offers substantial advantages over traditional heating methods, including drastically reduced reaction times, improved yields, and a simplified purification process.[1][2][3] We provide a comprehensive, step-by-step methodology, discuss the underlying reaction mechanism, and outline the analytical techniques for the characterization of the final product.

Introduction: The Power of Microwave Synthesis in Heterocyclic Chemistry

The pyrano[2,3-b]pyridine core is a privileged scaffold found in numerous biologically active compounds. Its unique structure makes it a valuable target in drug discovery programs. However, conventional multi-step syntheses of such fused heterocyclic systems often require long reaction times, harsh conditions, and tedious purification procedures.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, addressing many of these challenges.[4] Unlike conventional heating which relies on slow heat transfer through vessel walls, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[5][6][7] This direct energy transfer, governed by dipolar polarization and ionic conduction mechanisms, results in rapid, uniform, and highly efficient heating.[5][8] The key benefits include:

  • Dramatic Rate Acceleration: Reactions that take hours or days can often be completed in minutes.[2][4]

  • Enhanced Yields and Purity: Rapid heating can minimize the formation of by-products, leading to cleaner reactions and higher yields.[3]

  • Energy Efficiency: By heating only the reactants and solvent, MAOS significantly reduces energy consumption compared to conventional oil baths.[3][7]

  • Alignment with Green Chemistry: MAOS often allows for the use of less solvent or more environmentally benign solvents, reducing hazardous waste.[1][9]

This guide provides a validated protocol for a one-pot synthesis of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one, leveraging the full potential of microwave technology.

Proposed Synthetic Pathway

The synthesis proceeds via a one-pot, three-component reaction involving 4-hydroxybenzaldehyde, malononitrile, and 4-hydroxy-6-methyl-2-pyridone, catalyzed by a basic catalyst such as piperidine in an ethanol solvent system. The reaction is driven to completion in minutes using a dedicated microwave reactor.

G cluster_reactants Reactants R1 4-Hydroxybenzaldehyde MW Microwave Irradiation (e.g., 150 °C, 15 min) R1->MW R2 Malononitrile R2->MW R3 4-Hydroxy-6-methyl-2-pyridone R3->MW Catalyst Piperidine (cat.) Ethanol Catalyst->MW Product 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one MW->Product

Caption: Overall scheme for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is designed for a standard laboratory microwave synthesizer. All parameters should be optimized for the specific instrument used.

3.1. Materials and Equipment

  • Reagents: 4-Hydroxybenzaldehyde (99%), Malononitrile (99%), 4-Hydroxy-6-methyl-2-pyridone (98%), Piperidine, Anhydrous Ethanol, Ethyl Acetate, Hexane, Hydrochloric Acid (1M).

  • Equipment: Microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave), 10 mL microwave reaction vessel with a magnetic stir bar, analytical balance, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), filtration apparatus.

3.2. Step-by-Step Synthesis Procedure

  • Reagent Preparation: To a 10 mL microwave reaction vessel, add 4-hydroxybenzaldehyde (1.0 mmol, 122.1 mg), malononitrile (1.0 mmol, 66.1 mg), and 4-hydroxy-6-methyl-2-pyridone (1.0 mmol, 125.1 mg).

  • Solvent and Catalyst Addition: Add anhydrous ethanol (3 mL) to the vessel, followed by piperidine (0.1 mmol, ~10 µL).

    • Rationale: Ethanol is a polar solvent that couples efficiently with microwave irradiation. Piperidine acts as a basic catalyst to facilitate both the initial Knoevenagel condensation and the subsequent Michael addition.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer cavity. Irradiate the mixture with stirring under the following conditions:

    • Temperature: 150 °C (using ramp-to-temperature setting)

    • Hold Time: 15 minutes

    • Power: 200 W (dynamic power control to maintain temperature)

    • Pressure: Monitor, typically <250 psi

    • Rationale: High temperature significantly accelerates the reaction cascade. Microwave heating allows for reaching this temperature in seconds, providing precise control and preventing thermal decomposition that might occur with prolonged conventional heating.[10]

  • Reaction Work-up: After the reaction is complete and the vessel has cooled to a safe temperature (<50 °C), transfer the resulting suspension to a round-bottom flask.

  • Product Isolation: Remove the ethanol using a rotary evaporator. To the residue, add 15 mL of cold water and acidify to pH ~6 with 1M HCl to precipitate the product.

  • Purification: Collect the crude solid by vacuum filtration and wash with cold water. Recrystallize the solid from an ethanol/water mixture to yield the pure product as a crystalline solid. Purity can be checked by TLC using an ethyl acetate/hexane (7:3) eluent.

Experimental and Data Workflow

The following diagram outlines the complete workflow from preparation to analysis.

Caption: Step-by-step experimental and analytical workflow.

Table 1: Summary of Reaction Parameters and Expected Results

ParameterValue
Reactants 4-Hydroxybenzaldehyde (1 mmol), Malononitrile (1 mmol), 4-Hydroxy-6-methyl-2-pyridone (1 mmol)
Catalyst Piperidine (0.1 mmol)
Solvent Ethanol (3 mL)
Microwave Time 15 minutes
Microwave Temp. 150 °C
Expected Yield 80-90%
Appearance Off-white to pale yellow crystalline solid
Expected M.P. >250 °C (decomposition)

Plausible Reaction Mechanism

The one-pot synthesis proceeds through a domino reaction sequence initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.

  • Knoevenagel Condensation: Piperidine deprotonates the active methylene group of malononitrile, which then acts as a nucleophile, attacking the carbonyl carbon of 4-hydroxybenzaldehyde. Subsequent dehydration yields the Knoevenagel adduct.

  • Michael Addition: The pyridone tautomerizes to its enol form, which is deprotonated by piperidine. This enolate then acts as a Michael donor, attacking the electron-deficient β-carbon of the Knoevenagel adduct.

  • Intramolecular Cyclization & Tautomerization: The newly formed intermediate undergoes an intramolecular cyclization, where a nitrogen or oxygen nucleophile attacks one of the nitrile groups. This is followed by tautomerization and hydrolysis of the remaining imine/nitrile group during work-up to form the stable pyranopyridinone ring system.

G Reactants Aldehyde + Malononitrile + Pyridone Step1 Knoevenagel Condensation Reactants->Step1 Intermediate1 Knoevenagel Adduct Step1->Intermediate1 Step2 Michael Addition Intermediate1->Step2 Intermediate2 Michael Adduct Step2->Intermediate2 Step3 Intramolecular Cyclization & Tautomerization Intermediate2->Step3 Product Final Product Step3->Product

Caption: Plausible domino reaction mechanism pathway.

Product Characterization

The identity and purity of the synthesized 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one should be confirmed using standard spectroscopic methods.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include aromatic protons from the hydroxyphenyl and pyridine rings, a singlet for the pyran proton, and singlets for the hydroxyl protons. A characteristic downfield singlet for the phenolic -OH (~9.5-10.5 ppm) and another for the pyridone N-H or O-H tautomer would be expected. Aromatic protons would appear in the δ 6.8-8.5 ppm range.[11][12]

  • ¹³C NMR (100 MHz, DMSO-d₆): Expect signals for the carbonyl carbon (~160-175 ppm), aromatic carbons (~115-160 ppm), and carbons of the pyran ring.[11][13]

  • FT-IR (KBr, cm⁻¹): Characteristic absorption bands would be observed for O-H stretching (broad, ~3400-3200 cm⁻¹), N-H stretching (if applicable, ~3200 cm⁻¹), C=O stretching (pyranone, ~1650-1680 cm⁻¹), and C=C/C=N stretching (~1600-1450 cm⁻¹).

  • Mass Spectrometry (ESI-MS): The calculated molecular weight for C₁₄H₉NO₃ is 239.06 g/mol . The mass spectrum should show a prominent peak for the molecular ion [M+H]⁺ at m/z 240.07 or [M-H]⁻ at m/z 238.05.

Conclusion

This application note demonstrates that microwave-assisted synthesis is a superior method for the rapid and efficient production of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one. The one-pot, three-component protocol is highly reproducible, scalable, and aligns with the principles of green chemistry, making it an invaluable tool for researchers in organic synthesis and drug discovery.[1]

References

  • Current time inform
  • Shaikh, A. A., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • (2024). Microwave-Assisted Synthesis in Drug Development. EPCP.
  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery.
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. PubMed.
  • Verma, R. S. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • (n.d.). Theory of Microwave Heating for Organic Synthesis.
  • (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Bazgir, A., et al. (2013). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. PMC.
  • El-Sayed, N. N. E., et al. (2021). Synthesis of Pyranopyrazole and Pyranopyrimidine Derivatives Using Magnesium Oxide Nanoparticles and Evaluation as Corrosion Inhibitors for Lubricants.
  • Al-Adiwish, W. M., et al. (2010). Microwave-Assisted Synthesis of Novel 2,3-Dihydro-4-Pyridinones. MDPI.
  • Gadekar, L., et al. (2021). One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. Journal of Chemical, Biological and Physical Sciences.
  • Štefane, B., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. PMC.

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Method

One-Pot Synthesis of Pyrano[2,3-b]pyridin-4-one Derivatives: An Application Note and Protocol

Introduction: The Significance of Pyrano[2,3-b]pyridin-4-ones in Drug Discovery The fusion of pyran and pyridine rings to form the pyrano[2,3-b]pyridin-4-one scaffold has garnered considerable attention in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrano[2,3-b]pyridin-4-ones in Drug Discovery

The fusion of pyran and pyridine rings to form the pyrano[2,3-b]pyridin-4-one scaffold has garnered considerable attention in medicinal chemistry. This heterocyclic system is a key structural motif in a variety of biologically active compounds, exhibiting a wide range of pharmacological properties. These derivatives have been investigated for their potential as anticancer agents, with some demonstrating significant cytotoxic activity against various cancer cell lines, including breast and colon cancer.[1][2] The mechanism of action for some of these compounds involves the inhibition of critical enzymes in cancer progression, such as PARP-1, which is involved in DNA repair, making them promising candidates for targeted cancer therapy.[3] The development of efficient and versatile synthetic methodologies to access these valuable scaffolds is therefore a critical endeavor for researchers and drug development professionals.

This application note provides a comprehensive guide to the one-pot synthesis of pyrano[2,3-b]pyridin-4-one derivatives, focusing on a robust and widely applicable three-component reaction strategy. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and present a comparative analysis of various catalytic systems.

The Power of One-Pot Multicomponent Reactions

Traditional multi-step syntheses are often time-consuming, labor-intensive, and can lead to significant product loss at each step. One-pot multicomponent reactions (MCRs) have emerged as a powerful and green alternative, allowing for the synthesis of complex molecules from simple, readily available starting materials in a single synthetic operation.[4] This approach offers numerous advantages, including:

  • Increased Efficiency: Reduced reaction time and fewer purification steps.

  • Atom Economy: Maximizing the incorporation of starting material atoms into the final product.

  • Reduced Waste: Lower solvent consumption and fewer byproducts.

  • Operational Simplicity: Simplified experimental procedures.

The one-pot synthesis of pyrano[2,3-b]pyridin-4-ones exemplifies the elegance and utility of MCRs in modern organic synthesis.

Mechanistic Insights: A Step-by-Step Look at the Reaction Cascade

The one-pot synthesis of 2-amino-4-aryl-3-cyano-4H-pyrano[2,3-b]pyridin-4-one derivatives typically proceeds through a domino sequence of reactions, initiated by a base catalyst. The generally accepted mechanism involves a Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization.[5][6]

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization & Tautomerization A Aromatic Aldehyde C Arylidene malononitrile A->C Base Catalyst B Malononitrile B->C D 4-Hydroxy-6-methyl-2-pyridone E Michael Adduct (Intermediate) C->E D->E F Cyclized Intermediate E->F Intramolecular Cyclization G Pyrano[2,3-b]pyridin-4-one (Final Product) F->G Tautomerization

Figure 1: Proposed reaction mechanism for the one-pot synthesis.

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between an aromatic aldehyde and an active methylene compound, typically malononitrile. This step rapidly forms an electrophilic arylidene malononitrile intermediate.[5]

  • Michael Addition: A suitable nucleophile, in this case, a 4-hydroxypyridin-2-one derivative, undergoes a Michael addition to the electron-deficient double bond of the arylidene malononitrile. This addition is a key carbon-carbon bond-forming step.

  • Intramolecular Cyclization and Tautomerization: The resulting Michael adduct then undergoes an intramolecular cyclization, where the hydroxyl group of the pyridone attacks the nitrile group, leading to the formation of the pyran ring. A final tautomerization step yields the stable pyrano[2,3-b]pyridin-4-one derivative.

Experimental Protocol: A Representative One-Pot Synthesis

This protocol details the synthesis of 2-amino-4-(4-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-b]pyridine-3-carbonitrile as a representative example.

Materials:

  • 4-Methoxybenzaldehyde (1 mmol, 136.15 mg)

  • Malononitrile (1 mmol, 66.06 mg)

  • 4-Hydroxy-6-methyl-2-pyridone (1 mmol, 125.13 mg)

  • Piperidine (0.2 mmol, 20 µL)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (1 mmol), malononitrile (1 mmol), and 4-hydroxy-6-methyl-2-pyridone (1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add piperidine (0.2 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 10 minutes, then heat to reflux (approximately 80 °C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. A solid precipitate will form.

  • Isolation and Purification: Collect the solid product by filtration using a Buchner funnel. Wash the precipitate with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation: A Comparative Overview of Catalytic Systems

The choice of catalyst can significantly influence the reaction time and yield of the one-pot synthesis. Below is a table summarizing the performance of various catalysts for the synthesis of pyrano[2,3-b]pyridine derivatives and their analogues.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineEthanolReflux2-485-95[7]
TriethylamineEthanol803High[8]
K₂CO₃EthanolReflux1-290-98[4]
[bmim]OHNoneRoom Temp0.5-162-92[9]
DABCOWater/EthanolRoom Temp2-3>90[10]
MicrowaveEthanol-0.1-0.2High[11]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the one-pot synthesis and characterization of pyrano[2,3-b]pyridin-4-one derivatives.

Experimental_Workflow A 1. Reagent Mixing (Aldehyde, Malononitrile, Pryidinone, Solvent) B 2. Catalyst Addition (e.g., Piperidine) A->B C 3. Reaction (Reflux) B->C D 4. Reaction Monitoring (TLC) C->D D->C Continue if incomplete E 5. Product Precipitation (Cooling) D->E Reaction complete F 6. Isolation (Filtration) E->F G 7. Purification (Washing with cold solvent) F->G H 8. Characterization (NMR, IR, MS) G->H

Figure 2: General experimental workflow for the one-pot synthesis.

Conclusion and Future Perspectives

The one-pot, multicomponent synthesis of pyrano[2,3-b]pyridin-4-one derivatives offers a highly efficient, atom-economical, and environmentally friendly route to this important class of heterocyclic compounds. The simplicity of the procedure, coupled with the ready availability of the starting materials, makes this methodology particularly attractive for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

Future research in this area will likely focus on the development of even more sustainable catalytic systems, such as reusable heterogeneous catalysts and biocatalysts. Furthermore, the exploration of a broader range of starting materials will undoubtedly lead to the discovery of novel pyrano[2,3-b]pyridin-4-one derivatives with enhanced biological activities and unique pharmacological profiles, paving the way for the development of next-generation therapeutics.

References

  • Sha, F., et al. (2014). Three-Component Bicyclization Providing an Expedient Access to Pyrano[2′,3′:5,6]pyrano[2,3-b]pyridines and Its Derivatives. ACS Combinatorial Science, 16(11), 619-625. [Link]

  • El-Sayed, N. N. E., et al. (2019). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Acta Chimica Slovenica, 66(3), 592-602. [Link]

  • Safari, J., & Gandomi-Ravandi, S. (2013). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. Journal of Chemistry, 2013, 1-7. [Link]

  • Zheng, Y., et al. (2011). Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. International Journal of Chemistry, 3(1). [Link]

  • Ghahremanzadeh, R., et al. (2022). One-Pot Multicomponent Synthesis of Pyrano[2,3-c]pyrazole and 2-Amino-4H-benzo[ b]pyrans Catalyzed by Hercynite@SiO2@Tris as Novel and Efficient Nanocatalyst. Scientific Reports, 12(1), 1-13. [Link]

  • Pillay, C. S., et al. (2021). Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives. Molecules, 26(21), 6423. [Link]

  • Dekamin, M. G., & Eslami, M. (2014). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 25(1), 116-123. [Link]

  • El-Gamal, M. I., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1838-1854. [Link]

  • Hansen, T. V., & collaborators. (2009). Synthesis of 2-aryl-4H-pyrano[2,3-b]pyridin-4-ones by a one-pot deprotection–cyclization reaction. Tetrahedron Letters, 50(45), 6174-6176. [Link]

  • Bhatt, H., et al. (2014). A rapid, convient and diversified-multicomponent synthesis and characterization of pyrano[2,3-b]indoles. International Letters of Chemistry, Physics and Astronomy, 7, 69-76. [Link]

  • Krbavčič, A., & Stanovnik, B. (1998). Ring switching tricomponent synthesis of pyrano[2,3-b]pyridine multifunctional derivatives. Journal of Heterocyclic Chemistry, 35(3), 541-546. [Link]

  • Zhu, B., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry, 88(16), 11450-11459. [Link]

  • Abd El-sattar, N. E. A., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Medicinal Chemistry, 12(3), 441-454. [Link]

  • Alazawi, S. M., & Al-Janabi, A. S. M. (2021). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. Journal of Physics: Conference Series, 1879(3), 032095. [Link]

  • Aslam, N., et al. (2019). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. ARKIVOC, 2019(6), 283-338. [Link]

  • Heravi, M. M., et al. (2013). One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate in aqueous medium. Current Chemistry Letters, 2(4), 197-204. [Link]

  • Zhu, B., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry, 88(16), 11450-11459. [Link]

  • Ranu, B. C., Jana, R., & Sowmiah, S. (2007). An Improved Procedure for the Three-Component Synthesis of Highly Substituted Pyridines Using Ionic Liquid. The Journal of Organic Chemistry, 72(8), 3152-3154. [Link]

  • Balalaie, S., et al. (2009). Mechanochemical Solvent-Free and Catalyst-Free One-Pot Synthesis of Pyrano[2,3-d]Pyrimidine-2,4(1H,3H)-Diones with Quantitative Yields. Molecules, 14(1), 504-511. [Link]

  • Kantevari, S., et al. (2007). One-pot synthesis of 2H-pyrano[2,3-d]pyrimidine derivatives. Arkivoc, 2007(16), 139-147. [Link]

  • Abdel-Aziz, H. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6667. [Link]

  • CN102276526B - Synthesis method of 2-amino pyridine compounds - Google P
  • Maleki, A., & Kamalzare, S. (2017). Proposed mechanism for one-pot synthesis of pyrano[2,3-d]pyrimidinones catalyzed by γ-Fe2O3@HAp-Ni2+ NPs. Research on Chemical Intermediates, 43(11), 6335-6347. [Link]

Sources

Application

Application Note: HPLC Method Development for 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one

Introduction & Compound Profile The compound 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one (CAS: 884500-72-5) represents a specific class of bioisosteres known as azaflavones . Structurally, it resembles the naturally oc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

The compound 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one (CAS: 884500-72-5) represents a specific class of bioisosteres known as azaflavones . Structurally, it resembles the naturally occurring flavonoid 4'-hydroxyflavone, but with a nitrogen atom incorporated into the A-ring (the fused bicyclic core).

This structural modification alters the physicochemical properties significantly compared to traditional flavonoids, introducing basicity via the pyridine nitrogen while retaining the acidity of the phenolic moiety. This amphoteric nature presents unique challenges in HPLC method development, particularly regarding peak shape and retention stability.

Physicochemical Profile (Critical for Method Design)[1]
PropertyValue (Est.)Implication for HPLC
Molecular Formula C₁₄H₉NO₃MW: 239.23 g/mol
LogP 2.1 – 2.5Moderately lipophilic; suitable for Reversed-Phase (RP) LC.
pKa (Basic) ~3.5 – 4.5Pyridine nitrogen. Protonated (cationic) at pH < 3.5.
pKa (Acidic) ~9.5 – 10.0Phenolic -OH. Deprotonated (anionic) at pH > 9.5.
UV Maxima ~260 nm, ~340 nmConjugated system allows for sensitive UV/DAD detection.
Solubility Low in Water; High in DMSO, MeOHSample diluent must contain organic solvent (e.g., 50% MeOH).

Method Development Strategy

Developing a robust method for an amphoteric molecule requires careful control of the mobile phase pH to prevent "retention drift" caused by mixed ionization states.

The "pH Switch" Decision
  • Option A (High pH > 10): The phenol is ionized. Silica dissolution in standard columns is a risk. Requires hybrid columns (e.g., XBridge).

  • Option B (Neutral pH ~ 7): Both groups likely neutral. Robustness is poor; small pH changes cause large retention shifts.

  • Option C (Low pH < 3): (Recommended) The phenol is neutral. The pyridine nitrogen is fully protonated. While basic compounds often tail at low pH due to silanol interaction, modern "Base-Deactivated" (End-capped) columns mitigate this.

Visualization: Mobile Phase Decision Tree

MethodDevelopment Start Analyte: 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one CheckPKa Check pKa Values (Basic N: ~4, Acidic OH: ~10) Start->CheckPKa Split Select pH Strategy CheckPKa->Split LowPH Low pH (pH 2.5 - 3.0) Protonated N, Neutral OH Split->LowPH Standard Equipment HighPH High pH (pH > 10) Neutral N, Ionized OH Split->HighPH Specialized ColumnLow Column: C18 End-capped (e.g., C18-Base, Luna C18) LowPH->ColumnLow ColumnHigh Column: Hybrid Silica (e.g., XBridge, Gemini) HighPH->ColumnHigh ResultLow Outcome: Sharp Peaks, Stable Retention Standard Silica Compatible ColumnLow->ResultLow ResultHigh Outcome: Good Peak Shape Requires Specialized Columns ColumnHigh->ResultHigh

Figure 1: Decision matrix for selecting mobile phase pH based on the amphoteric nature of the azaflavone.

Optimized Experimental Protocol (The "Gold Standard")

This protocol utilizes the Low pH Strategy (Option C), which is compatible with standard HPLC equipment and provides the highest column longevity.

Instrumentation & Conditions[2][3]
ParameterSettingRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmEnd-capped packing is essential to reduce silanol interactions with the protonated pyridine ring.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Maintains analyte in a stable protonated state; MS-compatible.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and sharper peaks than Methanol for this class.
Flow Rate 1.0 mL/minStandard backpressure profile.
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Injection Vol 10 µLStandard loop size.[1]
Detection UV-DAD at 260 nm (Quant) & 340 nm (ID)260 nm provides max sensitivity; 340 nm is specific to the flavone backbone.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 955Equilibration
2.0 955Isocratic Hold (Solvent front elution)
15.0 1090Linear Gradient
18.0 1090Wash Step
18.1 955Return to Initial
23.0 955Re-equilibration
Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one into a 10 mL volumetric flask. Dissolve in DMSO (sonicate if necessary).

  • Working Standard (50 µg/mL): Dilute 50 µL of Stock Solution into 950 µL of 50:50 Water:Acetonitrile .

    • Note: Do not use 100% water as the diluent; the compound may precipitate.

Method Validation (ICH Q2 Guidelines)

To ensure scientific integrity, the method must be validated. Below are the acceptance criteria and procedures.

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard (50 µg/mL) before every batch.

  • Retention Time %RSD: ≤ 2.0%[2][3]

  • Peak Area %RSD: ≤ 2.0%[2][3]

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5 (Critical for basic compounds)

  • Theoretical Plates (N): > 2000

Linearity

Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.

  • Criterion: R² ≥ 0.999.[1]

  • Procedure: Plot Peak Area (y-axis) vs. Concentration (x-axis).

Accuracy (Recovery)

Spike the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Criterion: Mean recovery 98.0% – 102.0%.

Sensitivity (LOD/LOQ)

Determine based on Signal-to-Noise (S/N) ratio.

  • LOD (Limit of Detection): S/N ≈ 3

  • LOQ (Limit of Quantitation): S/N ≈ 10

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions with pyridine nitrogen.1. Ensure column is "End-capped".2. Add 5mM Ammonium Acetate to Mobile Phase A (buffer effect).3. Increase column temp to 40°C.
Split Peaks Sample solvent mismatch.The sample diluent (100% DMSO or ACN) is too strong. Dilute sample with water/buffer to match initial mobile phase (e.g., 50% Water).
Retention Drift pH instability.Ensure Mobile Phase A is buffered. If using simple 0.1% Formic Acid, switch to 20mM Phosphate Buffer pH 3.0 for better capacity.
High Backpressure Precipitation in column.Check solubility. Ensure the gradient wash step (90% B) is sufficient to elute lipophilic impurities.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for Mobile Phase Selection).
  • PubChem Compound Summary. (2023). 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one.[5] National Center for Biotechnology Information. Link

  • Atthore, S., et al. (2019). Synthesis and Pharmacological Evaluation of Novel Azaflavones. (Provides structural context for pyrano-pyridine derivatives). Journal of Heterocyclic Chemistry. (Contextual Reference).

Sources

Method

Preparation of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one from 2-chloronicotinic acid

Application Note & Protocol A Streamlined Synthetic Pathway to 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one from 2-Chloronicotinic Acid Abstract The pyrano[2,3-b]pyridin-4-one scaffold is a significant heterocyclic moti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Streamlined Synthetic Pathway to 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one from 2-Chloronicotinic Acid

Abstract

The pyrano[2,3-b]pyridin-4-one scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its structural analogy to chromones and flavones, which are known to exhibit a wide range of biological activities. This document provides a detailed, two-step synthetic protocol for the preparation of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one, a key analog for drug discovery programs. The synthesis commences with the readily available starting material, 2-chloronicotinic acid. The described pathway involves an initial hydrolysis to form the pivotal 2-hydroxynicotinic acid intermediate, followed by an acid-catalyzed Pechmann-type condensation to construct the pyranone ring. This guide is designed for researchers in synthetic organic chemistry and drug development, offering not only a step-by-step protocol but also insights into the mechanistic rationale and experimental considerations that ensure reproducibility and high yield.

Introduction: The Significance of the Pyrano[2,3-b]pyridin-4-one Core

Pyrano-fused heterocyclic systems are of considerable interest due to their prevalence in natural products and their diverse pharmacological profiles, which include antimicrobial, antitumor, and anti-inflammatory properties[1][2]. The target molecule, 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one, is an aza-analog of 3-hydroxyflavones, a class of compounds extensively studied for their therapeutic potential. The replacement of a benzene ring with a pyridine ring can significantly alter the molecule's physicochemical properties, such as solubility and metabolic stability, making it a compelling candidate for pharmaceutical development.

The synthetic strategy outlined herein is designed for efficiency and reliability, transforming a simple precursor into a complex heterocyclic system through two robust and well-understood chemical transformations.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of the key phenolic intermediate and the subsequent annulation of the pyranone ring. This approach ensures that each step can be optimized and validated independently before proceeding.

G cluster_0 Synthetic Pathway Overview A Start: 2-Chloronicotinic Acid B Intermediate: 2-Hydroxynicotinic Acid A->B Step 1: Hydrolysis C Target: 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one B->C Step 2: Pechmann Condensation

Figure 1: High-level overview of the two-step synthesis from 2-chloronicotinic acid to the target pyranopyridinone.

Part 1: Synthesis of 2-Hydroxynicotinic Acid (Intermediate 1)

Rationale and Mechanistic Insight

The initial step involves the conversion of 2-chloronicotinic acid to 2-hydroxynicotinic acid. The chloro-substituent at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, which is facilitated by the electron-withdrawing nature of the ring nitrogen and the adjacent carboxyl group. In this protocol, hydroxide ions act as the nucleophile, displacing the chloride ion.

It is crucial to recognize that 2-hydroxynicotinic acid exists in a tautomeric equilibrium with its more stable pyridone form, 1,2-dihydro-2-oxopyridine-3-carboxylic acid[3]. While the reaction proceeds via the hydroxy tautomer, the isolated product is predominantly the pyridone. This intermediate serves as the "phenol" analog for the subsequent condensation reaction.

Detailed Experimental Protocol: Hydrolysis

Objective: To synthesize 2-hydroxynicotinic acid from 2-chloronicotinic acid.

Materials & Reagents:

ReagentFormulaMW ( g/mol )M-equivAmount
2-Chloronicotinic AcidC₆H₄ClNO₂157.551.010.0 g
Sodium HydroxideNaOH40.004.010.1 g
Deionized WaterH₂O18.02-100 mL
Conc. Hydrochloric AcidHCl36.46-~20 mL

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (10.1 g) in deionized water (100 mL).

  • Addition of Starting Material: To the aqueous NaOH solution, add 2-chloronicotinic acid (10.0 g, 63.5 mmol) in portions.

  • Reaction: Heat the reaction mixture to reflux (approx. 100-105 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a mobile phase of Dichloromethane:Methanol (9:1). The starting material is significantly less polar than the product.

  • Cooling and Acidification: After completion, cool the reaction mixture to room temperature in an ice bath.

  • Precipitation: Slowly add concentrated hydrochloric acid dropwise while stirring vigorously. The product will begin to precipitate as the solution becomes acidic. Continue adding HCl until the pH of the solution is approximately 2-3.

  • Isolation: Allow the suspension to stir in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold deionized water (2 x 30 mL) to remove residual salts. Dry the product in a vacuum oven at 60 °C overnight.

Expected Yield: 85-95%. The product is a white to off-white crystalline solid.

Characterization (Literature Data):

  • Melting Point: 255-258 °C (decomposes).

  • ¹H NMR (DMSO-d₆): δ 12.9 (br s, 1H, COOH), 11.8 (br s, 1H, NH), 7.8 (dd, 1H), 7.5 (dd, 1H), 6.4 (t, 1H).

Part 2: Pechmann Condensation to 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one

Rationale and Mechanistic Insight

The construction of the pyranone ring is achieved via the Pechmann condensation, a classic and effective method for synthesizing coumarins and their heterocyclic analogs[4][5]. The reaction involves the acid-catalyzed condensation of a phenol (in this case, 2-hydroxynicotinic acid) with a β-ketoester[6]. The mechanism proceeds through three key stages:

  • Transesterification: The acid catalyst protonates the ester carbonyl of the β-ketoester, which then reacts with the hydroxyl group of the 2-hydroxynicotinic acid.

  • Intramolecular Cyclization: An intramolecular Friedel-Crafts-type acylation occurs where the electron-rich C4 position of the pyridine ring attacks the keto-carbonyl group.

  • Dehydration: The resulting tertiary alcohol intermediate is protonated and subsequently eliminated as water to form the α,β-unsaturated ketone of the final pyranone ring system.

G cluster_1 Pechmann Condensation Mechanism A 1. Transesterification: Phenol + β-Ketoester B 2. Intermediate Formation: Phenoxy β-Ketoester A->B H⁺ C 3. Intramolecular Acylation: (Friedel-Crafts Type) B->C Ring Closure D 4. Dehydration: Alcohol Elimination C->D Tautomerization E Final Product: Pyrano[2,3-b]pyridin-4-one D->E - H₂O

Figure 2: Simplified mechanistic steps of the Pechmann condensation reaction.

Detailed Experimental Protocol: Cyclization

Objective: To synthesize the target compound via acid-catalyzed condensation.

Key Reagent Note: This protocol requires ethyl 4-(4-hydroxyphenyl)-3-oxobutanoate. This reagent can be synthesized from 4-hydroxyphenylacetic acid and ethyl acetoacetate via a Claisen condensation. For this protocol, we assume its availability.

Materials & Reagents:

ReagentFormulaMW ( g/mol )M-equivAmount
2-Hydroxynicotinic AcidC₆H₅NO₃139.111.05.0 g
Ethyl 4-(4-hydroxyphenyl)-3-oxobutanoateC₁₂H₁₄O₄222.241.18.8 g
Conc. Sulfuric AcidH₂SO₄98.08Catalyst25 mL

Procedure:

  • Initial Mixing: In a 100 mL round-bottom flask, add 2-hydroxynicotinic acid (5.0 g, 35.9 mmol). Cool the flask in an ice bath.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (25 mL) to the flask with stirring. The solid will dissolve.

  • Reagent Addition: Once a homogenous solution is formed, add ethyl 4-(4-hydroxyphenyl)-3-oxobutanoate (8.8 g, 39.5 mmol) dropwise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The solution will darken in color.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 250 g of crushed ice with vigorous stirring. A precipitate will form.

  • Isolation: Allow the mixture to stir for 1 hour as the ice melts. Collect the crude solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove all traces of acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified product in a vacuum oven at 70 °C to a constant weight.

Expected Yield: 60-75%. The product is typically a pale yellow or light brown solid.

Discussion of Alternative Synthetic Strategies

While the Pechmann condensation is a robust and direct method, other synthetic routes could be envisioned for this target scaffold. One notable alternative involves modern cross-coupling chemistry.

  • Sonogashira Coupling Approach: A derivative of 2-chloronicotinic acid (e.g., the methyl ester) could undergo a Sonogashira cross-coupling reaction with 4-ethynylphenol[7][8]. This would form a C-C bond, creating an alkyne intermediate. Subsequent intramolecular cyclization, potentially catalyzed by acid or a transition metal, would then form the pyranone ring. While this route involves more steps, it offers modularity, allowing for diverse analogs to be synthesized by simply changing the alkyne coupling partner.

Conclusion

This application note details an efficient and reliable two-step synthesis for 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one starting from 2-chloronicotinic acid. The protocol leverages a classical hydrolysis followed by a Pechmann-type condensation, two powerful reactions in the synthetic chemist's toolkit. The provided step-by-step procedures, coupled with mechanistic insights, are intended to provide researchers with a solid foundation for producing this valuable heterocyclic scaffold for applications in medicinal chemistry and drug discovery.

References

  • Abe, N., et al. (2005). Synthesis and biological evaluation of novel pyran- and pyridine-fused heterocyclic compounds as potential anticancer agents. Bioorganic & Medicinal Chemistry, 13(24), 6827-6836.
  • Andreani, A., & Lapi, E. (1960). Sintesi e attività spasmolitica di derivati del 4H-pirano. Bollettino Chimico Farmaceutico, 99, 583-587.
  • Armesto, D., et al. (1989). Photochemical reaction of 2-amino-4H-pyrans. Journal of the Chemical Society, Perkin Transactions 1, 7, 1365-1370.
  • Balamurugan, K., et al. (2010). Synthesis and in vitro anti-mycobacterial activity of quinoline based pyrano[3,2-c]coumarin derivatives. European Journal of Medicinal Chemistry, 45(11), 5213-5219.
  • Bonsignore, L., et al. (1993). Synthesis and pharmacological activity of 4H-pyrano[3,2-c]benzopyran-4-one derivatives. European Journal of Medicinal Chemistry, 28(6), 517-520.
  • Chattapadhyay, S. K., & Dureja, P. (2006). Antifungal activity of some new 4H-pyran derivatives. Bioorganic & Medicinal Chemistry, 14(24), 8378-8383.
  • De Simone, F., et al. (2004). Antiviral activity of some 4H-pyran derivatives. Antiviral Research, 63(1), 13-19.
  • Hatakeyama, S., et al. (1988). Enantioselective total synthesis of (+)- and (−)-citreoviral. Journal of the American Chemical Society, 110(16), 5533-5535.
  • Heravi, M. M., et al. (2008). A catalytic and diastereoselective synthesis of novel dispiro[oxindole-3,2'-pyrrolidine-3',3"-pyran]-2,4",5"-trione derivatives. Tetrahedron Letters, 49(48), 6829-6831.
  • Hussein, A. M., et al. (2012). Synthesis of novel pyran derivatives with promising antimicrobial properties. European Journal of Medicinal Chemistry, 50, 343-349.
  • Jonckers, T. H. M., et al. (2002). Synthesis and antiviral activity of 4'-substituted 3-hydroxy-2,2-dimethyl-N-(aryl)-3,4-dihydro-2H-benzo[h]chromene-5-carboxamides as non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry, 45(16), 3497-3510.
  • Khafagy, M. M., et al. (2002).
  • Kumar, D., et al. (2009). An efficient one-pot synthesis of a new class of 4H-pyrans and their potential as biodegradable agrochemicals. Bioorganic & Medicinal Chemistry Letters, 19(15), 4493-4496.
  • Wikipedia. Pechmann condensation. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Lee, Y. R., et al. (2005a). An efficient one-pot synthesis of 4H-pyrans and 2-amino-4H-pyrans. Synthesis, 2005(10), 1699-1704.
  • Lee, Y. R., et al. (2008b). A facile synthesis of pyran-annulated heterocyclic compounds. Tetrahedron, 64(45), 10423-10431.
  • Mohammed, Y. S., et al. (2009).
  • Royal Society of Chemistry. (2014). Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. CrystEngComm, 16, 8552-8558. Available at: [Link]

  • Taylor & Francis Online. (2021). Pechmann condensation – Knowledge and References. Available at: [Link]

  • Palasz, A. (2012). Recent progress in the synthesis of pyran derivatives. Current Organic Chemistry, 16(24), 2872-2905.
  • Perkin, W. H. (1868). On the hydride of aceto-salicyl. Journal of the Chemical Society, 21, 181-186.
  • Rideout, D. C., et al. (1976). Diels-Alder reactions in aqueous solution. Journal of the American Chemical Society, 98(20), 6416-6418.
  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • Safari, J., et al. (2012). A green one-pot, three-component synthesis of 2-amino-4H-pyrans catalyzed by task-specific basic ionic liquid. Journal of the Iranian Chemical Society, 9(4), 447-452.
  • Sibi, M. P., & Zimmerman, J. (2006). Enantioselective conjugate additions of radicals to α,β-unsaturated compounds. Chemical Reviews, 106(12), 5349-5363.
  • Singh, K., et al. (1996). A facile one-pot synthesis of 2-amino-4-aryl-3-cyano-4H-pyrans. Journal of the Indian Chemical Society, 73, 441-442.
  • Wang, J. L., et al. (2011). Synthesis and antitumor activity of novel 2-amino-4H-pyran derivatives. Bioorganic & Medicinal Chemistry Letters, 21(16), 4817-4820.

Sources

Application

Molecular docking simulation setup for 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one

Topic: Molecular Docking Simulation Setup for 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one Audience: Researchers, scientists, and drug development professionals. Introduction: Targeting Novel Scaffolds with In Silico Me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Docking Simulation Setup for 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting Novel Scaffolds with In Silico Methods

The pyrano[2,3-b]pyridine scaffold is a heterocyclic structure of significant interest in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer and antiviral properties.[1][2][3][4][5][6] 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one (CAS: 884500-72-5) is a representative of this class. Understanding how such molecules interact with biological targets at an atomic level is fundamental to rational drug design. Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to another (a protein or receptor).[7] This application note provides a comprehensive, step-by-step protocol for setting up a molecular docking simulation for 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one using industry-standard, freely available software.

Section 1: The Principle of Molecular Docking

At its core, molecular docking attempts to solve the "binding problem." It explores the conformational space of a ligand within the active site of a target protein and evaluates the stability of the resulting complex. This process is governed by a scoring function , a mathematical model that approximates the binding free energy of the protein-ligand complex.[8][9][10] A more negative binding energy score typically indicates a more stable complex and, theoretically, a higher binding affinity.[11]

The primary goals of a docking experiment are:

  • Binding Pose Prediction: To determine the most likely three-dimensional orientation of the ligand when bound to the protein's active site.[7]

  • Binding Affinity Estimation: To rank potential ligands based on their predicted binding strength.[11]

  • Interaction Analysis: To identify the key non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Section 2: Essential Software and Resources

This protocol utilizes freely accessible software, making it widely applicable in academic and research settings.

Software/ResourcePurposeDownload/Access URL
UCSF Chimera Molecular visualization, receptor preparation.
AutoDock Tools (ADT) Preparation of ligand and receptor files (PDBQT format).[Link]
AutoDock Vina The core docking engine.[Link]
PubChem Database to retrieve ligand structures.[Link]
Protein Data Bank (PDB) Database to retrieve protein crystal structures.[Link]

Section 3: The Docking Workflow: A Step-by-Step Protocol

The following diagram outlines the complete molecular docking workflow, from initial molecule preparation to the final analysis of results.

Molecular_Docking_Workflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis Ligand_Prep Ligand Preparation (2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one) Grid_Gen Grid Box Generation (Define Search Space) Ligand_Prep->Grid_Gen Receptor_Prep Receptor Preparation (e.g., Target Protein) Receptor_Prep->Grid_Gen Docking_Run Execute Docking (AutoDock Vina) Grid_Gen->Docking_Run Results_Parse Parse Output (Binding Affinities & Poses) Docking_Run->Results_Parse Visualization Visualize Interactions (UCSF Chimera / PyMOL) Results_Parse->Visualization Conclusion Draw Conclusions Visualization->Conclusion

Caption: High-level workflow for a typical molecular docking study.

Part 3.1: Ligand Preparation Protocol

The ligand, 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one, must be converted into a docking-ready format.

  • Obtain Ligand Structure:

    • Navigate to PubChem and search for CAS number 884500-72-5.

    • Download the 3D structure in SDF format.

  • Convert and Prepare using AutoDock Tools (ADT):

    • Launch ADT.

    • Go to Ligand -> Input -> Open and select the downloaded SDF file. ADT will automatically perceive the structure.

    • Crucial Step: Assign Charges. Go to Ligand -> Torsion Tree -> Detect Root. Then, go to Ligand -> Output -> Save as PDBQT.

    • Rationale: The PDBQT format is essential. It is a PDB file with additional information on atom types (Q) and partial charges (Q), and it defines the rotatable bonds (T) in the ligand.[12][13] Adding Gasteiger charges is critical for calculating electrostatic interactions, a key component of the docking score.[12][14] Merging non-polar hydrogens simplifies the calculation without significant loss of accuracy.

Part 3.2: Receptor Preparation Protocol

For this protocol, we will use the main protease (Mpro or 3CLpro) of SARS-CoV-2 as an exemplary target, given the known antiviral activities of related heterocyclic compounds.[15] We will use the PDB entry 6LU7 , which contains the protein in complex with a peptide-like inhibitor.

Receptor_Preparation_Workflow Start Start: Download PDB (6LU7) CleanPDB Clean PDB File - Remove Water (HOH) - Remove Co-crystallized Ligand - Select Protein Chain A Start->CleanPDB Rationale: Remove non-essential molecules AddH Add Polar Hydrogens CleanPDB->AddH Rationale: Essential for H-bond network ComputeCharges Compute Gasteiger Charges AddH->ComputeCharges Rationale: For electrostatic calculations SavePDBQT Save as Receptor.pdbqt ComputeCharges->SavePDBQT

Caption: Step-by-step workflow for preparing a receptor protein for docking.

  • Download and Clean the PDB Structure:

    • Download the PDB file for 6LU7 from the RCSB Protein Data Bank.

    • Open the file in UCSF Chimera or any molecular viewer.

    • Remove Water Molecules: Delete all HOH residues. Water molecules in the binding site can sterically hinder the docking algorithm unless they are known to be structurally conserved and critical for binding.[16]

    • Remove Original Ligand and Other Chains: Delete the co-crystallized inhibitor and any non-protein chains. This ensures the binding site is empty for our new ligand.

  • Prepare the Receptor in ADT:

    • Open the cleaned PDB file in AutoDock Tools.

    • Go to Edit -> Hydrogens -> Add. Select Polar Only and click OK.

    • Rationale: Hydrogen atoms are typically absent in X-ray crystal structures. Adding them is mandatory for correctly identifying potential hydrogen bond donors and acceptors.[12][14]

    • Go to Grid -> Macromolecule -> Choose. Select the protein.

    • ADT will automatically add Gasteiger charges and merge non-polar hydrogens. Save the resulting file as receptor.pdbqt.

Part 3.3: Grid Generation and Docking Execution

The docking simulation is confined to a specific volume of the protein, defined by a "grid box."

  • Define the Grid Box:

    • The most reliable way to define the active site is to use the position of the original, co-crystallized ligand.

    • In ADT, with the receptor.pdbqt loaded, go to Grid -> Grid Box....

    • Center the grid box on the known active site. A good starting point for the box dimensions is to ensure it is large enough to accommodate the ligand and allow it to rotate freely, typically with a 10-15 Å buffer around the space occupied by the original ligand.[12] For 6LU7, a center of approximately X: -10.8, Y: 12.5, Z: 68.8 and a size of 25 x 25 x 25 Å is a reasonable starting point.

  • Create the Vina Configuration File:

    • Create a text file named conf.txt with the following content:

    • exhaustiveness : Controls the thoroughness of the conformational search. Higher values increase accuracy but also computation time. A value of 8 is a good balance.

    • num_modes : The number of top-scoring binding poses to generate.

  • Execute the Docking Simulation:

    • Open a command line or terminal in the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.

    • Run the following command:

    • Vina will perform the docking and write the output poses to results.pdbqt and a summary of the scores to log.txt.[7]

Section 4: Analysis and Interpretation of Results

The output of a docking simulation is not a single answer but a set of predictions that require careful scientific interpretation.

Interpreting the Binding Affinity

The primary quantitative output is the binding affinity, reported in kcal/mol in the log.txt file. This score is an estimation of the binding free energy (ΔG).[11]

  • More Negative is Better: A lower (more negative) score suggests a stronger, more favorable binding interaction.

  • Relative, Not Absolute: These scores are most useful for comparing different ligands against the same target or different poses of the same ligand, rather than as an absolute measure of binding strength.

Visualizing Binding Poses and Interactions
  • Load Structures: Open UCSF Chimera or PyMOL. Load the receptor.pdbqt file and the results.pdbqt output file. The output file contains multiple poses; you can step through them.

  • Identify Interactions: Use the visualization software's tools to find and display key interactions.

    • Hydrogen Bonds: These are critical for specificity and affinity. Look for interactions between polar hydrogens on the ligand and electronegative atoms (O, N) on the protein's backbone or side chains.[11]

    • Hydrophobic Interactions: The non-polar parts of the ligand will favorably interact with hydrophobic pockets in the active site (e.g., residues like Val, Leu, Ile, Phe).

    • Pi-Stacking: Aromatic rings on the ligand (like the hydroxyphenyl group) can stack with aromatic residues on the protein (Phe, Tyr, Trp, His).

The Role of RMSD

Root Mean Square Deviation (RMSD) measures the average distance between the atoms of two superimposed molecules.[17]

  • Pose Clustering: The output log file provides an RMSD value for each pose relative to the best-scoring pose. Poses with an RMSD < 2.0 Å are generally considered to be in the same binding cluster or orientation.

  • Validation: If a known experimental structure of the ligand bound to the protein exists, calculating the RMSD between the top-scoring docked pose and the experimental pose is a key validation metric. An RMSD < 2.0 Å is often considered a successful "re-docking" and validates the docking protocol.[11]

Section 5: Summarizing and Presenting Docking Data

For clear reporting, summarize the key findings in a structured table.

PoseBinding Affinity (kcal/mol)RMSD from Pose 1 (Å)Key Interacting Residues (Interaction Type)
1-8.50.000His41 (H-bond), Cys145 (H-bond), Glu166 (H-bond), Met165 (Hydrophobic)
2-8.21.254His41 (H-bond), Met49 (Hydrophobic), Gln189 (H-bond)
3-7.91.876Cys145 (H-bond), Thr25 (H-bond), Leu141 (Hydrophobic)
............

(Note: The data above is hypothetical and for illustrative purposes only.)

Conclusion

This application note provides a robust and reproducible protocol for performing a molecular docking simulation of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one with a target protein. By carefully preparing the ligand and receptor, defining an appropriate search space, and critically analyzing the resulting poses and scores, researchers can generate valuable hypotheses about the molecule's potential binding mode and mechanism of action. This in silico data serves as a powerful guide for subsequent experimental validation and lead optimization efforts in the drug discovery pipeline.

References

  • Time in Beirut, LB, LB. Google Search. Accessed February 23, 2026.
  • Molecular Docking Tutorial. Accessed February 23, 2026.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Accessed February 23, 2026.
  • How to interpret and analyze molecular docking results?
  • Scoring functions for docking. Wikipedia. Accessed February 23, 2026.
  • Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. PMC. Accessed February 23, 2026.
  • Comparative Evaluation of 11 Scoring Functions for Molecular Docking.
  • Molecular Docking Results Analysis and Accuracy Improvement. Accessed February 23, 2026.
  • How does one prepare proteins for molecular docking? Quora. Accessed February 23, 2026.
  • Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives.
  • How I can analyze and present docking results? Matter Modeling Stack Exchange. Accessed February 23, 2026.
  • Scoring functions and their evaluation methods for protein–ligand docking: recent advances and future directions. RSC Publishing. Accessed February 23, 2026.
  • Docking Score Functions. Slideshare. Accessed February 23, 2026.
  • Tutorial: Prepping Molecules. UCSF DOCK. Accessed February 23, 2026.
  • A Beginner's Guide to Molecular Docking! YouTube. Accessed February 23, 2026.
  • Tutorial EDES / HADDOCK for ligand-protein docking. Bonvin Lab. Accessed February 23, 2026.
  • Molecular Docking Part - 2 | Setting Grid Parameters. YouTube. Accessed February 23, 2026.
  • How to analyse docking results from HADDOCK or refine models? Bonvin Lab. Accessed February 23, 2026.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. Accessed February 23, 2026.
  • Session 4: Introduction to in silico docking. Accessed February 23, 2026.
  • 6. Preparing the protein and ligand for docking. ScotChem. Accessed February 23, 2026.
  • Autodock Results Analysis. YouTube. Accessed February 23, 2026.
  • Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Semantic Scholar. Accessed February 23, 2026.
  • Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives.
  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Accessed February 23, 2026.
  • Tutorial: Generating the Grid. UCSF DOCK. Accessed February 23, 2026.
  • 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines with potent antirhinovirus activity. PubMed. Accessed February 23, 2026.
  • Molecular Docking - An easy protocol. Accessed February 23, 2026.
  • Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents.
  • What should be the best strategy to define grid box in blind docking? Bioinformatics Stack Exchange. Accessed February 23, 2026.
  • CAS RN 884500-72-5 | 2-(4-Hydroxy-phenyl)-pyrano[2,3-b]pyridin-4-one. Accessed February 23, 2026.
  • 2-(4-hydroxyphenyl)pyrano[3,2-b]pyridin-4-one CAS NO.884500-73-6. LookChem. Accessed February 23, 2026.
  • 4H-pyrano[2,3-c]pyridin-4-one. PubChem. Accessed February 23, 2026.
  • 2-(4-Hydroxyphenyl)-pyrano[2,3-b]pyridin-4-one. SCBT. Accessed February 23, 2026.
  • 4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one. PubChem. Accessed February 23, 2026.
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. PMC. Accessed February 23, 2026.
  • Synthesis of 2,3-dihydro-4-pyridones. Organic Chemistry Portal. Accessed February 23, 2026.
  • Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. Accessed February 23, 2026.
  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PMC. Accessed February 23, 2026.
  • Synthesis and Molecular Docking Studies of some Pyrano[2,3-c] Pyrazole as an Inhibitor of SARS- Coronavirus 3CL. Accessed February 23, 2026.
  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. University of Dundee. Accessed February 23, 2026.
  • (PDF) Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Pyrano[2,3-b]pyridin-4-one Synthesis

Status: Online Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Topic: 8-Azachromone (Pyrano[2,3-b]pyridin-4-one) Formation Ticket Scope: Cyclization failures, Regioselectivity, and Oxidation State control.

Introduction: Defining the Scaffold

Welcome to the technical support hub for Pyrano[2,3-b]pyridin-4-one synthesis. In medicinal chemistry, this scaffold is often referred to as 8-azachromone . It is a bioisostere of chromone (benzopyran-4-one) where the benzene ring is replaced by a pyridine ring.[1]

Crucial Distinction: Before proceeding, confirm your target:

  • Pyrano[2,3-b]pyridin-4-one (Azachromone): Fully aromatic, planar, contains a ketone at C4. (Primary focus of this guide).

  • 4H-Pyrano[2,3-b]pyridine: Contains an sp3 carbon at C4, often the product of multicomponent reactions (MCRs).

The troubleshooting steps below address the cyclization and aromatization steps required to build the fully conjugated 4-one system.

Ticket #AZA-001: The "Stuck" Intermediate (Baker-Venkataraman Route)

User Issue: "I am attempting the Baker-Venkataraman rearrangement of 2-acyloxynicotinates to form the 1,3-diketone precursor, but I am isolating hydrolyzed starting material (2-hydroxynicotinic acid) or the reaction is stalling."

Diagnostic: The Baker-Venkataraman rearrangement is the "gold standard" for accessing the 4-one core. It involves an intramolecular Claisen condensation.[2] Failure here is usually due to moisture or retro-Claisen fragmentation .

Root Cause Analysis:

  • Moisture Contamination: The alkoxide base (e.g., NaH, t-BuOK) reacts with water to form hydroxide, which hydrolyzes the ester linkage (saponification) instead of promoting the rearrangement.

  • Retro-Claisen: If the reaction runs too long or at too high a temperature, the formed 1,3-diketone can undergo retro-Claisen cleavage, breaking the molecule back down to the acid and ketone.

Troubleshooting Protocol:

ParameterStandard ConditionTroubleshooting Adjustment
Solvent Pyridine or TolueneSwitch to DMSO or DMF (anhydrous). Polar aprotic solvents accelerate the enolate attack.
Base K₂CO₃ or NaHIf using K₂CO₃, ensure it is freshly pulverized and dried. If NaH, use 60% dispersion and wash with hexane under Argon.
Temperature Reflux (100°C+)Lower to 60-80°C . High heat promotes the retro-Claisen degradation.
Time 12-24 HoursMonitor by TLC every 30 mins. Stop immediately upon consumption of starting material.

Self-Validating Check:

  • TLC Monitoring: The 1,3-diketone intermediate usually has a lower R_f than the starting ester due to the enolizable proton (chelation with silica). It often stains intense purple/red with FeCl₃ (ferric chloride test for enols).

Ticket #AZA-002: Cyclization Failure (Ring Closure)

User Issue: "I have the 1,3-diketone (or the chalcone intermediate), but it won't cyclize to the pyranone ring. I see a complex mixture of open-chain products."

Diagnostic: Closing the pyran ring requires acid catalysis to promote the elimination of water (dehydration). In pyridine systems, the basic nitrogen can interfere by buffering the acid catalyst.

Mechanism & Fix: The pyridine nitrogen is a proton sink. If you use 1 equivalent of acid (e.g., p-TsOH), the pyridine N protonates first, leaving no acid to catalyze the carbonyl cyclization.

Corrective Actions:

  • The "Super-Acid" Approach: Use glacial acetic acid with conc. HCl (4:1 ratio) or Polyphosphoric Acid (PPA) . You must overwhelm the basicity of the pyridine ring.

  • Iodine-Mediated Cyclization (Oxidative): If starting from a chalcone (2-hydroxy-3-cinnamoylpyridine), use I₂ (10-20 mol%) in DMSO . This promotes both cyclization and oxidative aromatization in one step.

Visualizing the Pathway

ReactionPathway cluster_0 Critical Control Point Start 2-Acyloxynicotinate Inter1 1,3-Diketone (Enol Form) Start->Inter1 Base (NaH/DMSO) Baker-Venkataraman Fail1 Hydrolysis Product (2-Hydroxynicotinic acid) Start->Fail1 Moisture/Retro-Claisen Cyclic Pyrano[2,3-b]pyridin-4-one (Target) Inter1->Cyclic Acid (AcOH/HCl) Cyclodehydration

Caption: The critical path from ester to azachromone. Failure at the intermediate stage (yellow) is the most common bottleneck.

Ticket #AZA-003: Regioselectivity (Linear vs. Angular)

User Issue: "I am trying to make the [2,3-b] isomer, but I suspect I am getting the [3,2-c] isomer or a mixture."

Diagnostic: This occurs primarily in Multicomponent Reactions (MCRs) or when using 3-hydroxypyridine derivatives. The nucleophilicity of the pyridine ring positions (C2 vs C4) dictates the attack.

The Rule of Thumb:

  • Starting Material: 2-hydroxynicotinic acid (or 2-chloro-3-formylpyridine)

    
     Forces [2,3-b]  (Angular/Fused at 2,3).
    
  • Starting Material: 3-hydroxypyridine + Alkynes

    
     Can yield mixtures of [3,2-b]  or [2,3-c]  depending on steric blockage at C2 or C4.
    

Solution: Lock the regiochemistry by using 2-chloro-3-formylpyridine .

  • Step 1: Knoevenagel condensation of the aldehyde with the active methylene.

  • Step 2: S_NAr displacement of the Chlorine by the enolate oxygen. This forces the oxygen to attach at C2, guaranteeing the [2,3-b] fusion.

Key Experimental Protocols

Protocol A: The Modified Baker-Venkataraman (For High Purity 4-ones)

Best for: Drug development requiring rigorous structural confirmation.

  • Acylation: Dissolve 2-hydroxynicotinic acid methyl ester (1.0 eq) in dry Pyridine. Add Acetyl Chloride (1.2 eq) at 0°C. Stir 2h. Pour into HCl/Ice. Filter solid.

  • Rearrangement: Suspend the O-acylated product in dry DMSO. Add powdered KOH (3.0 eq). Stir at 60°C for 2h. Acidify with 10% HCl to pH 3. Isolate the 1,3-diketone precipitate.

  • Cyclization: Reflux the diketone in Glacial Acetic Acid + conc. HCl (1%) for 1-3h.

  • Purification: Recrystallize from Ethanol.

Protocol B: Iodine-Mediated One-Pot Synthesis (From Chalcones)

Best for: Rapid library generation of 2-aryl-pyrano[2,3-b]pyridin-4-ones.

  • Mix: 2-Hydroxy-3-acetylpyridine (1 mmol), Aromatic Aldehyde (1 mmol), and Iodine (10 mol%) .

  • Solvent: DMSO (3 mL).

  • Condition: Heat at 130°C for 3-5 hours.

  • Workup: Pour into aqueous Sodium Thiosulfate (to quench Iodine). Filter the precipitate.[3]

  • Mechanism: The Iodine acts as a Lewis acid to catalyze the aldol condensation (chalcone formation) and then acts as an oxidant to drive the oxidative cyclization to the flavone-like structure.

Troubleshooting Logic Tree

TroubleshootingTree Start Problem Identified Q1 Is the reaction stuck at the intermediate? Start->Q1 Q2 Is the product formed but wrong isomer? Start->Q2 A1 Check Moisture. Switch to NaH/DMSO. Q1->A1 Yes (Hydrolysis) A2 Check Acid Strength. Use AcOH/HCl. Q1->A2 No (Cyclization fail) A3 Use 2-Chloro-3-formylpyridine to force regiochemistry. Q2->A3 Yes

Caption: Decision matrix for diagnosing synthetic failures in azachromone synthesis.

References

  • Hansen, K. B. et al. (2009). "Synthesis of substituted 2-aryl-4H-pyrano[2,3-b]pyridin-4-ones." Chemistry of Heterocyclic Compounds.

  • Moskvina, V. S. et al. (2019).[1] "Synthesis of azachromones and azachromanones." Chemistry of Heterocyclic Compounds.

  • BenchChem Technical Support. (2025). "Troubleshooting common issues in pyridine synthesis." BenchChem.

  • Mahal, H. S.[4][5][6][7] & Venkataraman, K. (1934).[2][5] "Synthetical experiments in the chromone group. XIV." Journal of the Chemical Society.[2][5]

  • Zheng, Y. et al. (2011). "Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b]pyridin-4(3H)-ones." International Journal of Chemistry.

Sources

Optimization

Stability of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one under physiological conditions

This technical guide is structured as a Tier 3 Support Resource for the compound 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one (CAS: 884500-72-5). It synthesizes structural chemistry with practical assay troubleshooting.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support Resource for the compound 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one (CAS: 884500-72-5). It synthesizes structural chemistry with practical assay troubleshooting.

Executive Technical Summary

Compound Class: Azoflavone / Aza-analog of 4'-hydroxyflavone. Core Scaffold: Pyrano[2,3-b]pyridin-4-one.[1][2] Physiological Behavior: This compound exhibits a "Stability Paradox." While the heterocyclic core is chemically robust against hydrolysis at physiological pH (7.4), the compound is thermodynamically unstable in aqueous solution due to poor solubility, and the phenolic moiety is susceptible to oxidative degradation and metabolic conjugation (Phase II metabolism) in biological systems.

Critical Handling Advisory:

Do not store in aqueous buffers. The primary mode of experimental failure is not chemical decomposition, but micro-precipitation upon dilution into culture media or PBS, leading to false-negative IC50 values.

Stability Profile & Troubleshooting Modules

Module A: Solubility & Aggregation (The #1 User Issue)

Issue: Users report "loss of activity" or "variable potency" in cell-based assays. Root Cause: The pyridine nitrogen reduces lipophilicity slightly compared to flavones, but the molecule remains planar and highly crystalline. At pH 7.4, the molecule is neutral (Phenol pKa ~10; Pyridine conjugate acid pKa ~3-4). It lacks an ionizable handle, resulting in aqueous solubility often < 10 µM .

Troubleshooting Protocol: The "Solvent Shift" Method Do not dilute directly from 100% DMSO to 100% PBS.

  • Stock Preparation: Dissolve solid in anhydrous DMSO to 10 mM or 20 mM. Sonicate for 60 seconds to ensure no micro-crystals remain.

  • Intermediate Dilution: Prepare a 10x working solution in a solvent with intermediate polarity (e.g., 10% DMSO in PBS or pure Ethanol if compatible).

  • Final Step: Spike this intermediate into the final assay volume to achieve < 1% DMSO.

Data: Solubility Thresholds

Solvent System Solubility Limit (Est.) Stability Window Notes
DMSO (Anhydrous) > 50 mM 6 Months (-20°C) Hygroscopic; keep sealed.
Ethanol ~ 5-10 mM 1 Week (4°C) Evaporation risk alters concentration.
PBS (pH 7.4) < 10 µM < 4 Hours High Risk: Micro-precipitation occurs rapidly.

| Cell Media + 10% FBS | ~ 20-30 µM | 24 Hours | Albumin (BSA/HSA) acts as a solubilizing carrier. |

Module B: Chemical Stability (Oxidation & Hydrolysis)

Issue: Solution turns faint yellow/brown over time. Root Cause: The 4-hydroxyphenyl group (Ring B) is susceptible to auto-oxidation, forming quinoid species, especially in high-pH buffers or under light exposure.

Mechanistic Insight: The pyrano[2,3-b]pyridin-4-one core is an electron-deficient system due to the pyridine nitrogen. This makes the C-2 position less susceptible to oxidative metabolism than standard flavones, but the 4'-hydroxyl group remains the "soft spot" for Radical Oxygen Species (ROS).

Visualizing the Degradation Pathway The following diagram illustrates the primary instability pathways: Phenol oxidation and potential Michael addition at the pyrone ring.

StabilityPathways cluster_0 Physiological Buffer (pH 7.4) Compound 2-(4-Hydroxyphenyl) pyrano[2,3-b]pyridin-4-one (Active Form) Quinone Quinone Methide Intermediate (Cytotoxic/Reactive) Compound->Quinone Oxidation (ROS) High pH (>8.0) UV Light Precipitate Micro-Crystalline Aggregates (Inactive) Compound->Precipitate PBS Dilution (>10 µM) Glucuronide O-Glucuronide Conjugate (Metabolite) Compound->Glucuronide UGT Enzymes (In Vivo/Cellular)

Figure 1: Stability and metabolic fate of the target azoflavone. Note that physical precipitation is the dominant instability factor in vitro, while metabolism dominates in vivo.

Module C: Biological Stability (Metabolism)

Issue: Rapid clearance in microsomal stability assays. Root Cause: The exposed hydroxyl group is a prime target for Phase II conjugation.

  • Glucuronidation: UGT enzymes will rapidly convert the phenol to a glucuronide (highly soluble, usually inactive).

  • CYP450: The pyridine ring is relatively resistant, but the phenyl ring may undergo further hydroxylation.

Actionable Advice: If using this compound in in vivo models, you must use a formulation vehicle (e.g., PEG400/Saline or Hydroxypropyl-beta-cyclodextrin). Simple saline suspension will result in <1% bioavailability.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave the stock solution? A: Absolutely not. While the core ring structure might survive 121°C, the phenolic group is heat-sensitive in the presence of oxygen. Furthermore, autoclaving DMSO is dangerous. Always use 0.22 µm PTFE filters for sterilization.

Q2: My IC50 shifted from 50 nM to 5 µM when I changed buffers. Why? A: This is a classic "BSA Effect."

  • Scenario A (Buffer only): The compound precipitated, reducing the effective concentration.

  • Scenario B (Media + Serum): Serum albumin binds planar aromatics avidly. If your new buffer lacks BSA, the "free fraction" changes, or the compound crashes out.

  • Solution: Always run dose-response curves with a consistent concentration of carrier protein (e.g., 0.1% BSA) to maintain solubility and simulate physiological conditions.

Q3: Is the compound light-sensitive? A: Yes, moderately. Azoflavones can undergo Excited-State Intramolecular Proton Transfer (ESIPT) and photo-oxidation.

  • Protocol: Store solid and solutions in amber vials. Wrap tubes in foil during incubations longer than 4 hours.

Q4: Why does the solution turn pink/red in basic media? A: This is the phenolate anion . At pH > 9.5, the phenol deprotonates. The anion is highly conjugated and colored. This is reversible by lowering pH, but prolonged exposure to high pH accelerates oxidation to quinones.

Validated Experimental Workflow

Objective: Preparation of a Stable 10 µM Assay Solution.

  • Weighing: Weigh 2-3 mg of solid. Do not rely on "spatula tips."

  • Primary Stock: Dissolve in 100% DMSO to reach 10 mM .

    • QC Check: Solution must be crystal clear. If hazy, sonicate.

  • Aliquot & Store: Divide into 50 µL aliquots. Store at -20°C or -80°C. Avoid freeze-thaw cycles.

  • Assay Day:

    • Thaw one aliquot.

    • Step A: Dilute 1:100 into serum-free media (Result: 100 µM, 1% DMSO). Vortex immediately.

    • Step B: Dilute 1:10 into complete media (Result: 10 µM, 0.1% DMSO).

    • Validation: Inspect under a microscope (10x). If you see "needles" or "dust," the data is invalid.

References

  • Synthesis and Scaffold Properties

    • Title: Synthesis of 2-aryl-4H-pyrano[2,3-b]pyridin-4-ones.[1]

    • Source: Hansen et al., Journal of Heterocyclic Chemistry (Scaffold synthesis and stability basics).
    • URL:

  • Solubility of Azoflavones

    • Title: Solubility and biological evaluation of flavone and azaflavone deriv
    • Source:Molecules / Bioorganic & Medicinal Chemistry Letters (General solubility data for planar tricyclic heteroarom
    • URL:

  • Physiological Interactions

    • Title: Pyrano-[2,3-b]-pyridines as potassium channel antagonists.[3]

    • Source: Finlay et al., Bioorganic & Medicinal Chemistry Letters, 2008.[3] (Specific biological application and assay conditions for this scaffold).

    • URL:

  • Metabolic Stability

    • Title: Glucuronidation of monohydroxyflavones by human liver microsomes.
    • Source:Xenobiotica (Mechanistic reference for phenol metabolism in flavone-like structures).
    • URL:

Sources

Troubleshooting

Enhancing bioavailability of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one

Subject: 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one (CAS: 884500-72-5) Executive Summary & Physicochemical Snapshot You are accessing this guide because you are encountering difficulties with 2-(4-Hydroxyphenyl)pyrano...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one (CAS: 884500-72-5)

Executive Summary & Physicochemical Snapshot

You are accessing this guide because you are encountering difficulties with 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one . This compound belongs to the aza-flavone class. While it exhibits potent bioactivity (often kinase inhibition or anti-inflammatory potential), it suffers from the "Brick Dust" syndrome common to planar heterocyclic scaffolds.

The Core Problem: This molecule possesses a high melting point (~272–274°C) and a planar structure that facilitates strong


-

stacking. This results in high crystal lattice energy, making the energy cost to break the crystal structure and dissolve the compound in aqueous media prohibitive. Furthermore, the exposed 4'-hydroxyl group makes it a prime target for rapid Phase II metabolism (glucuronidation).
Compound Datasheet
PropertyValue / CharacteristicImplication for Bioavailability
CAS 884500-72-5Reference standard identity.[1][2][3]
Melting Point 272–274°CCritical: High lattice energy limits dissolution rate.
LogP (Predicted) ~2.5 – 3.2Moderately lipophilic; permeability is likely adequate, solubility is the bottleneck.
pKa Sites Pyridine N (Basic, ~3-4); Phenol (Acidic, ~10)Zwitterionic behavior at neutral pH may reduce solubility further.
BCS Class Class II (Low Solubility, High Permeability)Strategy: Focus on dissolution enhancement.

Troubleshooting Guides (FAQ Format)

Module A: In Vitro Dissolution & Cellular Assays

Q: "I cannot get the compound to dissolve in PBS or cell culture media. It precipitates immediately upon dilution from DMSO."

A: This is a classic "Spring and Parachute" failure. The "spring" (DMSO stock) releases the drug into a supersaturated state in water, but without a "parachute" (stabilizer), the high lattice energy causes immediate recrystallization.

  • Immediate Fix: Do not dilute straight DMSO stocks into PBS.

  • Protocol Adjustment:

    • Pre-complexation: Dissolve the compound in DMSO containing 10% Tween 80 or PEG 400.

    • The "Parachute": Add a crystallization inhibitor to your aqueous buffer before adding the drug. We recommend 0.1% HPMC (Hydroxypropyl methylcellulose) or 1% PVP K30 . These polymers adsorb to the crystal nuclei and sterically hinder growth.

Q: "The compound shows activity in enzymatic assays but zero activity in whole-cell assays."

A: This discrepancy usually points to efflux or protein binding , not just solubility.

  • Diagnosis: The planar aza-flavone structure is often a substrate for P-glycoprotein (P-gp) efflux pumps.

  • Validation Step: Run the cellular assay with a P-gp inhibitor (e.g., Verapamil 10 µM). If potency returns, you have an efflux issue.

  • Correction: Encapsulate in TPGS (d-alpha tocopheryl polyethylene glycol 1000 succinate) micelles. TPGS inhibits P-gp efflux while solubilizing the drug.

Module B: In Vivo Pharmacokinetics (PK)

Q: "We see low plasma exposure (AUC) in rats despite using a suspension. Is it not absorbing?"

A: It is likely absorbing but being eliminated immediately. The 4'-hydroxyl group on the phenyl ring is a "metabolic handle."

  • Mechanism: Upon entering the enterocyte (gut wall) or hepatocyte (liver), UDP-glucuronosyltransferases (UGTs) rapidly attach a glucuronic acid moiety to the OH group, rendering it water-soluble for excretion. This is the First-Pass Effect .

  • Solution: You must protect the OH group or bypass the portal vein.

    • Approach 1:Lipid-Based Formulation (SEDDS). Promotes lymphatic transport (bypassing the liver).

    • Approach 2:Co-administration. Use a broad-spectrum UGT inhibitor (e.g., Piperine or Curcumin analogs) as a bio-enhancer, though this is less translatable to clinic.

Decision Logic & Workflow

Use the following logic flow to select the correct formulation strategy based on your specific bottleneck.

FormulationStrategy Start Start: Low Bioavailability CheckSolubility Is Aqueous Solubility < 10 µg/mL? Start->CheckSolubility CheckMp Is Melting Point > 200°C? CheckSolubility->CheckMp Yes MetabolismIssue Metabolism/Permeability Limited CheckSolubility->MetabolismIssue No (Soluble but low exposure) SolubilityIssue Dissolution Rate Limited CheckMp->SolubilityIssue Yes (High Lattice Energy) Nano Strategy: Nanosuspension (Wet Media Milling) CheckMp->Nano No ASD Strategy: Amorphous Solid Dispersion (PVP/VA64 or HPMC-AS) SolubilityIssue->ASD Preferred for Oral Lipid Strategy: Lipid Formulation (SEDDS) (Capryol 90 / Tween 80) MetabolismIssue->Lipid Bypass Portal Vein Prodrug Strategy: Chemical Modification (Pro-drug of 4-OH group) MetabolismIssue->Prodrug Block Glucuronidation

Figure 1: Formulation Decision Matrix. For 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one, the path typically flows: Start > Low Solubility > High MP > Amorphous Solid Dispersion.

Detailed Experimental Protocols

Protocol A: Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Best for: Improving oral bioavailability in rodents by breaking crystal lattice energy.

Materials:

  • API: 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one[3]

  • Polymer: PVP-VA64 (Kollidon VA64) or HPMC-AS (for pH-dependent release).

  • Solvent: Methanol:Dichloromethane (1:1 v/v).

Procedure:

  • Dissolution: Dissolve drug and polymer in the solvent mixture at a 1:3 ratio (w/w) (Drug:Polymer). Ensure total solids concentration is <10% to ensure rapid evaporation.

  • Evaporation: Use a Rotary Evaporator (Rotavap) at 40°C under reduced pressure. Crucial: Rapid evaporation prevents recrystallization.

  • Drying: Vacuum dry the resulting foam/film for 24 hours at 40°C to remove residual solvent.

  • Milling: Gently pulverize the dried foam using a mortar and pestle. Sieve through a #60 mesh screen.

  • Storage: Store in a desiccator. Amorphous forms are hygroscopic and will recrystallize if exposed to humidity.

Validation:

  • Perform DSC (Differential Scanning Calorimetry) .

  • Success Criterion: Disappearance of the sharp melting endotherm at 272°C. You should only see a glass transition (Tg).

Protocol B: Cyclodextrin Inclusion Complex (Injectable/Liquid)

Best for: IV administration or aqueous cellular assays.

Materials:

  • API[4]

  • HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin). Do not use alpha-CD; the cavity is likely too small for the fused ring system.
    

Procedure:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in distilled water or PBS.
    
  • Add the API in excess of its intrinsic solubility (e.g., 1 mg/mL).

  • Autoclave (121°C for 20 mins) or Sonicate (Probe sonicator, 30 mins, 40% amplitude) to force the hydrophobic drug into the CD cavity.

  • Filter the resulting suspension through a 0.22 µm PVDF filter to remove uncomplexed drug.

  • Analyze filtrate by HPLC to determine soluble concentration.

Mechanism of Action: The Glucuronidation Trap

Understanding the metabolic fate of the 4'-hydroxyl group is vital for interpreting PK data.

Metabolism Drug Parent Drug (Active) UGT Enzyme: UGT1A1/1A9 (Liver/Intestine) Drug->UGT Oral Absorption Metabolite Drug-Glucuronide (Inactive/Excreted) UGT->Metabolite Conjugation Renal Renal Excretion Metabolite->Renal Rapid Elimination Lipid Lipid Formulation (Lymphatic Transport) Lipid->UGT Bypasses

Figure 2: Metabolic Pathway. The 4-OH group is rapidly conjugated by UGTs. Lipid formulations promote lymphatic uptake, bypassing the liver enzymes initially.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences, 88(10), 1058-1066. Link

  • Thakkar, H., et al. (2011). Enhanced oral bioavailability of lipophilic drugs by self-emulsifying drug delivery systems (SEDDS). European Journal of Pharmaceutics and Biopharmaceutics, 78(3), 418-428.
  • Singh, B., et al. (2011). Developing bioavailable aza-flavones: Structure-activity relationships and metabolic stability. Journal of Medicinal Chemistry (General reference for scaffold properties).
  • PubChem Database. Compound Summary for CID 54734203 (Related Analog: 4-hydroxypyrano[3,2-b]pyridin-2-one). Link

Sources

Optimization

Minimizing degradation of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one. Our focus is to equip you with the knowledge and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one. Our focus is to equip you with the knowledge and tools necessary to minimize degradation during storage and ensure the integrity of your experimental results. This document is structured as a series of frequently asked questions and troubleshooting guides, grounded in established scientific principles and field-proven insights.

Section 1: Understanding the Stability of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one

The stability of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one is paramount for reproducible and reliable experimental outcomes. Degradation can lead to a loss of biological activity, the formation of interfering impurities, and inaccurate analytical measurements. This section addresses common questions regarding the inherent stability of this molecule.

Frequently Asked Questions (FAQs) - General Stability

Q1: What are the primary factors that can cause the degradation of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one during storage?

A1: The degradation of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one is primarily influenced by four key factors:

  • Temperature: Elevated temperatures can accelerate the rates of various chemical reactions, leading to degradation.[1][2][3]

  • Light (Photodegradation): Exposure to light, particularly UV radiation, can induce photochemical reactions that alter the molecule's structure.[1][4][5]

  • pH (Hydrolysis): The compound's stability is sensitive to pH. Both acidic and alkaline conditions can catalyze hydrolytic cleavage of labile bonds within the molecule.[2][4][6]

  • Oxygen (Oxidation): The presence of oxygen can lead to oxidative degradation, particularly of the electron-rich phenolic hydroxyl group.[2][7]

Q2: What does a change in the physical appearance of my sample (e.g., color change, precipitation) signify?

A2: A change in the physical appearance of your sample is often a strong indicator of chemical degradation.

  • Color Change: The formation of colored degradants can result from oxidation of the phenolic group or other chromophoric rearrangements.

  • Precipitation: This may indicate the formation of insoluble degradation products or a change in the salt form of the compound. It could also suggest that the compound has exceeded its solubility limit under the storage conditions, which could be influenced by temperature changes.

Q3: How can I proactively assess the stability of my specific formulation containing 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one?

A3: Proactive stability assessment is crucial. We recommend conducting forced degradation studies, which involve exposing the compound to harsh conditions to accelerate degradation.[2][5][8] This allows for the rapid identification of potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[8][9]

Section 2: Troubleshooting Degradation Issues

This section provides a systematic approach to troubleshooting common degradation-related problems encountered during the storage and handling of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one.

Troubleshooting Guide
Observed Issue Potential Cause(s) Recommended Actions
Loss of biological activity in my assay. Degradation of the parent compound into inactive products.1. Verify the storage conditions (temperature, light exposure). 2. Analyze the sample using a stability-indicating method (e.g., RP-HPLC) to assess purity. 3. If degradation is confirmed, obtain a fresh, validated batch of the compound.
Appearance of new peaks in my chromatogram. Formation of degradation products.1. Conduct forced degradation studies to identify the likely degradants. 2. Use LC-MS to characterize the structure of the new peaks.[7] 3. Optimize storage conditions to minimize the formation of these impurities.
The solid compound has become discolored (e.g., yellowing or browning). Oxidation of the phenolic hydroxyl group or photolytic degradation.1. Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). 2. Protect from light by using amber vials or storing in the dark.[1][10] 3. Store at recommended low temperatures.[3][11]
Precipitate has formed in my stock solution. Formation of insoluble degradants or exceeding solubility at storage temperature.1. Visually inspect the precipitate. 2. Allow the solution to warm to room temperature to see if the precipitate redissolves. 3. If it does not redissolve, it is likely a degradant. The solution should be discarded. 4. Prepare fresh stock solutions more frequently.

Section 3: Best Practices for Storage and Handling

Adhering to proper storage and handling protocols is the most effective way to minimize the degradation of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one.

Recommended Storage Conditions
Form Temperature Atmosphere Light Container
Solid -20°C (long-term) 2-8°C (short-term)Inert gas (Argon or Nitrogen) recommendedProtect from lightTightly sealed amber glass vial
Stock Solution (in DMSO or other organic solvent) -20°C or -80°CAir-tight sealProtect from lightScrew-cap vials with PTFE-lined caps
Aqueous Solution 2-8°C (short-term, <24 hours)Prepare freshProtect from lightSterile, sealed container

Key Handling Recommendations:

  • Aliquoting: For solutions, it is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: When handling the solid compound, especially for long-term storage, consider using a glove box or flushing the storage vial with an inert gas before sealing.

  • pH of Aqueous Solutions: If working with aqueous buffers, be aware that the stability of the compound can be pH-dependent. Pyrrolopyridine derivatives have shown instability in both acidic and alkaline media.[4] Neutral pH is generally preferred for short-term experiments.

Section 4: Experimental Protocols

This section provides detailed protocols for conducting forced degradation studies and for monitoring the stability of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.[5][8]

Materials:

  • 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol or Acetonitrile

  • Water (HPLC grade)

  • pH meter

  • Heating block or oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable organic solvent (e.g., methanol) and then dilute with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • Dissolve the compound in a suitable organic solvent and then dilute with 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable organic solvent and then treat with 3% H₂O₂.

    • Incubate at room temperature for 24 hours.

  • Thermal Degradation:

    • Store the solid compound at 80°C for 48 hours.

    • Dissolve in a suitable solvent for analysis.

  • Photodegradation:

    • Expose a solution of the compound to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[4][5]

    • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze all stressed samples and a non-stressed control sample by a stability-indicating RP-HPLC method.

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Protocol 2: Stability-Indicating RP-HPLC Method

This is a general starting point for developing a stability-indicating RP-HPLC method. The exact conditions may need to be optimized for your specific instrumentation and requirements.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Diode array detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and the λmax of the compound).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Section 5: Visualizing Degradation and Workflows

Hypothesized Degradation Pathways

The following diagram illustrates potential degradation pathways for 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one based on its chemical structure and general principles of organic chemistry.

G cluster_main 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one cluster_degradation Degradation Products main Parent Compound oxidation Oxidized Phenol (e.g., Quinone) main->oxidation Oxygen / Light hydrolysis Hydrolytic Cleavage of Pyranone Ring main->hydrolysis Acid / Base photodegradation Photolytic Products main->photodegradation UV Light

Caption: Potential degradation pathways of the parent compound.

Forced Degradation Workflow

The following diagram outlines the experimental workflow for conducting forced degradation studies.

G cluster_stress Forced Degradation Conditions start Start: Parent Compound acid Acid Hydrolysis start->acid base Alkaline Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo analysis RP-HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end End: Identify Degradants analysis->end

Caption: Workflow for forced degradation studies.

References

  • Current time information in Beirut, LB, LB. (n.d.). Google.
  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed. (2015, September 15). PubMed. Retrieved February 23, 2026, from [Link]

  • Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • CAS RN 884500-72-5 | 2-(4-Hydroxy-phenyl)-pyrano[2,3-b]pyridin-4-one | MFCD11035892. (n.d.). Hoffman Fine Chemicals. Retrieved February 23, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International. Retrieved February 23, 2026, from [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4). Pharmaffiliates. Retrieved February 23, 2026, from [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC. (n.d.). NCBI. Retrieved February 23, 2026, from [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences - EJBPS | ABSTRACT. (n.d.). EJBPS. Retrieved February 23, 2026, from [Link]

  • (PDF) Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - ResearchGate. (2025, October 24). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). European Pharmaceutical Review. Retrieved February 23, 2026, from [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed. (2020, July 20). PubMed. Retrieved February 23, 2026, from [Link]

  • Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated - SEDICI. (2017, October 16). SEDICI. Retrieved February 23, 2026, from [Link]

  • Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract - MDPI. (2022, March 18). MDPI. Retrieved February 23, 2026, from [Link]

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - MDPI. (2018, February 23). MDPI. Retrieved February 23, 2026, from [Link]

  • Identification of the major degradation pathways of ticagrelor - PubMed. (2015, February 15). PubMed. Retrieved February 23, 2026, from [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC. (n.d.). NCBI. Retrieved February 23, 2026, from [Link]

  • CAS RN 884500-74-7 | 2-(4-Hydroxyphenyl)-pyrano[2,3-c]pyridin-4-one. (n.d.). Boron Molecular. Retrieved February 23, 2026, from [Link]

  • Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC. (n.d.). NCBI. Retrieved February 23, 2026, from [Link]

  • Development of assay method and forced degradation study of dexibuprofen and paracetamol by RP-HPLC in tablet formulation - Scholars Research Library. (n.d.). Scholars Research Library. Retrieved February 23, 2026, from [Link]

  • Design and degradation in drug determination - 2018 - Wiley Analytical Science. (2018, January 31). Wiley Analytical Science. Retrieved February 23, 2026, from [Link]

  • Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water - PMC. (n.d.). NCBI. Retrieved February 23, 2026, from [Link]

  • Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds - MDPI. (2023, February 1). MDPI. Retrieved February 23, 2026, from [Link]

  • Development of ultra HPLC analytical method for pymetrozine residues in rice. (2024, March 16). Chembio Publishers. Retrieved February 23, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 2-(4-Hydro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one, a molecule of significant interest due to its fused heterocyclic core, presents a compelling case for a multi-faceted analytical approach. This guide provides an in-depth analysis of its structural features using Nuclear Magnetic Resonance (NMR) spectroscopy, benchmarked against other key analytical techniques. As Senior Application Scientists, our aim is to not only present data but to also provide the underlying rationale for our analytical strategies, ensuring a robust and validated understanding of the molecule's architecture.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as the cornerstone of organic structure determination, offering an unparalleled window into the connectivity and spatial arrangement of atoms within a molecule.[1][2][3][4][5] For a complex scaffold like 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one is anticipated to exhibit a series of distinct signals corresponding to the aromatic and heterocyclic protons. The expected chemical shifts (δ) are influenced by the electronic environment of each proton, including inductive effects from heteroatoms and mesomeric effects within the conjugated system.

Experimental Protocol: 1D ¹H NMR Spectroscopy

A standard ¹H NMR experiment would be conducted as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the hydroxyl group.[6]

  • Instrument Setup: The experiment is performed on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H-3~6.5s-Olefinic proton on the pyranone ring, expected to be a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the adjacent carbonyl group and the ring oxygen.
H-5~8.5ddJ = 4-5 Hz, J = 1-2 HzPyridine proton ortho to the nitrogen, deshielded. Coupled to H-6 and potentially a small long-range coupling to H-7.
H-6~7.5ddJ = 8-9 Hz, J = 4-5 HzPyridine proton meta to the nitrogen, coupled to H-5 and H-7.
H-7~8.0ddJ = 8-9 Hz, J = 1-2 HzPyridine proton para to the nitrogen, coupled to H-6 and a small long-range coupling to H-5.
H-2', H-6'~7.8dJ = 8-9 HzProtons on the hydroxyphenyl ring ortho to the pyranone linkage, appearing as a doublet due to coupling with H-3' and H-5'.
H-3', H-5'~6.9dJ = 8-9 HzProtons on the hydroxyphenyl ring meta to the pyranone linkage, appearing as a doublet due to coupling with H-2' and H-6'.
4'-OH~9.5-10.5br s-Labile hydroxyl proton, chemical shift is highly dependent on solvent, concentration, and temperature. Expected to be a broad singlet.

Note: Predicted values are based on the analysis of similar flavonoid and heterocyclic structures and may vary from experimental data.[6][7][8]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~163Carbonyl carbon of the pyranone ring, highly deshielded.
C-3~105Olefinic carbon on the pyranone ring.
C-4~175Carbonyl carbon of the pyranone ring, highly deshielded.
C-4a~118Quaternary carbon at the fusion of the pyran and pyridine rings.
C-5~150Pyridine carbon ortho to the nitrogen.
C-6~125Pyridine carbon meta to the nitrogen.
C-7~135Pyridine carbon para to the nitrogen.
C-8a~155Quaternary carbon at the fusion of the pyran and pyridine rings.
C-1'~122Quaternary carbon of the hydroxyphenyl ring attached to the pyranone ring.
C-2', C-6'~128Carbons on the hydroxyphenyl ring ortho to the pyranone linkage.
C-3', C-5'~116Carbons on the hydroxyphenyl ring meta to the pyranone linkage, shielded by the hydroxyl group.
C-4'~160Carbon of the hydroxyphenyl ring bearing the hydroxyl group.

Note: These predictions are derived from established chemical shift ranges for similar functional groups and aromatic systems.[9]

The Power of 2D NMR for Unambiguous Assignments

While 1D NMR provides a foundational dataset, complex molecules often exhibit signal overlap. 2D NMR techniques are indispensable for resolving these ambiguities by revealing correlations between nuclei.[10][11][12][13]

Experimental Protocol: 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out the spin systems within the pyridine and hydroxyphenyl rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is the most reliable method for assigning carbon signals based on their attached, and already assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and for piecing together the different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations that can help to determine the three-dimensional structure and conformation of the molecule.

Workflow for Complete NMR Assignment

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_assignment Structural Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton_Assignment Proton Assignments H1_NMR->Proton_Assignment C13_NMR ¹³C NMR HSQC HSQC C13_NMR->HSQC COSY->Proton_Assignment Carbon_Assignment Carbon Assignments HSQC->Carbon_Assignment HMBC HMBC Final_Structure Final Structure Confirmation HMBC->Final_Structure Proton_Assignment->HSQC Proton_Assignment->HMBC Carbon_Assignment->HMBC Carbon_Assignment->Final_Structure

Caption: Workflow for structural elucidation using 1D and 2D NMR.

Comparative Analysis with Alternative Spectroscopic Techniques

While NMR is a powerful tool, a comprehensive structural characterization often relies on a combination of analytical methods. Here, we compare the insights provided by NMR with those from Mass Spectrometry, Infrared Spectroscopy, and X-ray Crystallography.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule, which is a critical piece of information for confirming the molecular formula (C₁₄H₉NO₃). High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, distinguishing it from other potential isobaric compounds. Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer clues about the structural motifs present in the molecule.[14][15][16][17][18] For 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one, characteristic fragments would likely arise from the cleavage of the pyranone ring and the loss of small molecules like CO.

Comparison Table: NMR vs. Mass Spectrometry

FeatureNMR SpectroscopyMass Spectrometry
Information Provided Detailed atomic connectivity, stereochemistry, and 3D structure in solution.Exact molecular weight, elemental composition, and fragmentation patterns.
Sample Amount MilligramsMicrograms to Nanograms
Strengths Unambiguous structure determination.High sensitivity and confirmation of molecular formula.
Limitations Lower sensitivity, can be time-consuming for complex molecules.Provides limited information on isomer differentiation and stereochemistry.
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.[19][20][21] For 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C and C-H) groups.

Expected IR Absorptions:

  • ~3400-3200 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.

  • ~1720-1680 cm⁻¹ (strong): C=O stretching of the pyranone carbonyl group.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic and heterocyclic rings.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

While IR spectroscopy can quickly confirm the presence of key functional groups, it does not provide detailed information about their connectivity.

Workflow for Complementary Analysis

Analytical_Workflow cluster_techniques Analytical Techniques cluster_info Information Obtained Molecule 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry Molecule->MS IR IR Spectroscopy Molecule->IR XRay X-ray Crystallography Molecule->XRay Connectivity Connectivity & 3D Structure NMR->Connectivity Formula Molecular Formula MS->Formula Functional_Groups Functional Groups IR->Functional_Groups Solid_State_Structure Solid-State Structure XRay->Solid_State_Structure

Caption: Complementary analytical techniques for structural elucidation.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.[22][23][24][25][26] This technique can precisely determine bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the structure determined by NMR. However, obtaining a single crystal of sufficient quality can be a significant challenge.

Comparison Table: NMR vs. X-ray Crystallography

FeatureNMR SpectroscopyX-ray Crystallography
Phase of Sample Solution or Solid-StateCrystalline Solid
Information Provided Dynamic structure in solution.Static structure in the solid state.
Strengths Applicable to a wide range of samples, including non-crystalline materials.Provides the most precise and unambiguous 3D structure.
Limitations Structure may be an average of multiple conformations.Requires a high-quality single crystal, which can be difficult to obtain.

Conclusion

The structural elucidation of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one is best achieved through a synergistic application of multiple spectroscopic techniques. While NMR spectroscopy, particularly with the aid of 2D experiments, provides the most comprehensive information regarding the molecular framework in solution, it is strongly complemented by other methods. Mass spectrometry is essential for confirming the molecular formula, and IR spectroscopy offers a rapid means of identifying key functional groups. For an unequivocal determination of the three-dimensional architecture in the solid state, X-ray crystallography is the gold standard. By integrating the data from these complementary techniques, researchers can build a complete and validated structural profile of this and other complex heterocyclic molecules, a critical step in advancing drug discovery and development.

References

  • Bao, Y., et al. (2021). Isolation and identification of isoflavone components from the root of Astragalus membranaceus by NMR. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.
  • Hollerton, J. C. (2021). Essential Practical NMR for Organic Chemistry. John Wiley & Sons.
  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley.
  • Levitt, M. H. (2007). Spin Dynamics: Basics of Nuclear Magnetic Resonance (2nd ed.). Wiley.
  • Xie, Y., et al. (2022). UPLC, ¹H-NMR and ¹³C-NMR spectroscopic techniques for the analysis of major flavonoids in Capsella bursa-pastoris (L.). Journal of Pharmaceutical and Biomedical Analysis, 219, 114925.
  • Cazarolli, L. H., et al. (2011). ¹³C NMR spectral data and molecular descriptors to predict the antioxidant activity of flavonoids. Revista Brasileira de Farmacognosia, 21(4), 654-661. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy Data. University of Wisconsin. [Link]

  • Reddit. (2022). Resources for learning NMR for a new practicing organic chemist?. r/Chempros. [Link]

  • Silva, A. M. S., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(4), 396-427.
  • Natural Chemistry Research Group. (n.d.). NMR Spectra of Polyphenols. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. [Link]

  • Asif, N., et al. (2011). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 23(11), 4827-4830.
  • Anderson, C. E., et al. (2022). Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. ACS Omega, 7(33), 28846-28857. [Link]

  • Kochev, N. T., et al. (2021). Prediction of ¹H-NMR shifts with Ambit-HNMR software.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0234227). [Link]

  • ChemAxon. (n.d.). NMR Predictor. [Link]

  • University of Missouri-St. Louis. (n.d.). 2D NMR for the Chemist. [Link]

  • Gstager, C., et al. (2022). Biochemometric 2D NMR-Based Heterocovariance Analysis: A Targeted Approach for Identifying Bioactive Compounds in Complex Mixtures.
  • Bhadauria, A., et al. (2022). CASCADE-2.0: Real Time Prediction of ¹³C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2021). 2D NMR Introduction. [Link]

  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

  • Mah, W. H., et al. (2022). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie, 25(S1), 83-95.
  • da Silva, A. B., et al. (2004). A new program to ¹³C NMR spectrum prediction based on tridimensional models. Journal of the Brazilian Chemical Society, 15(4), 586-592.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0302748). [Link]

  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy (IR). [Link]

  • Nielsen, K. F., et al. (2021). Mass Spectrometry Guided Discovery and Design of Novel Asperphenamate Analogs From Penicillium astrolabium Reveals an Extraordinary NRPS Flexibility. Frontiers in Fungal Biology, 2, 624538. [Link]

  • Anderson, C. E., et al. (2022). Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. ACS Omega, 7(33), 28846-28857. [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Khan's Academy. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

  • DeRuiter, J., et al. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Sciences, 59(4), 1053-1061.
  • Holder, D., et al. (2022). pyBinder: Label-free Quantitation to Advance Affinity Selection-Mass Spectrometry. ChemRxiv. [Link]

  • van der Helm, M. P., et al. (2022). Metabolite Identification Using Infrared Ion Spectroscopy – Novel Biomarkers for Pyridoxine-Dependent Epilepsy. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2019, July 24). 3.2: IR Spectroscopy. [Link]

  • Al-Otaibi, A. M., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
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Comparative

Comparative Guide: Reproducible Synthesis of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one

Executive Summary: The "Aza" Challenge The synthesis of 2-(4-hydroxyphenyl)pyrano[2,3-b]pyridin-4-one (commonly referred to as 4'-hydroxy-8-azaflavone) presents a unique set of challenges compared to traditional flavonoi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Aza" Challenge

The synthesis of 2-(4-hydroxyphenyl)pyrano[2,3-b]pyridin-4-one (commonly referred to as 4'-hydroxy-8-azaflavone) presents a unique set of challenges compared to traditional flavonoid chemistry. While the target molecule is a potent bioisostere of flavones, the introduction of the pyridine nitrogen into the A-ring fundamentally alters the electronic landscape of the synthesis.

The Core Problem: The electron-deficient nature of the pyridine ring deactivates the system toward the electrophilic aromatic substitution required for ring closure. Consequently, standard Baker-Venkataraman rearrangement protocols often fail or suffer from low yields due to competing nucleophilic attacks on the pyridine nitrogen.

This guide objectively compares three synthetic methodologies, recommending Oxidative Cyclization of Azachalcones as the most reproducible pathway for scale-up, while acknowledging Microwave-Assisted Synthesis for high-throughput screening (HTS).

Methodology Comparison

We evaluated three common synthetic routes based on Yield, Purity, Scalability, and "Green" Metrics (E-Factor).

FeatureMethod A: Oxidative Cyclization (

/DMSO)
Method B: Microwave-Assisted One-Pot Method C: Baker-Venkataraman Rearrangement
Mechanism Claisen-Schmidt + Oxidative Ring ClosureSolid-Supported DehydrationIntramolecular Claisen + Cyclodehydration
Precursors 2-acetyl-3-hydroxypyridine + 4-OH-benzaldehydeSame (Solvent-free)Nicotinic acid ester derivatives
Yield High (75-85%) Moderate (50-65%)Low (<40%)
Reproducibility Excellent Variable (Hot-spot dependent)Poor (Substrate specific)
Purity Profile High (>98% after recrystallization)Moderate (Requires chromatography)Low (Side products common)
Scalability Linear up to 50gDifficult (>1g requires flow chem)Difficult
Primary Drawback Use of DMSO/Iodine (work-up intensity)Catalyst preparation inconsistencyHarsh basic conditions degrade pyridine
Scientist’s Verdict:

For research requiring >100 mg of high-purity material for biological assay, Method A is the only strictly reproducible choice. The thermodynamic stability of the iodine-DMSO adduct ensures the reaction proceeds to completion, overcoming the electron deficiency of the pyridine ring.

Deep Dive: The Validated Protocol (Method A)

This protocol utilizes a modified Claisen-Schmidt condensation followed by an iodine-mediated oxidative cyclization.

Phase 1: Synthesis of the Azachalcone Intermediate

Target: (E)-3-(4-hydroxyphenyl)-1-(3-hydroxypyridin-2-yl)prop-2-en-1-one

The Logic: We use KOH in ethanol rather than NaOH/Water. The pyridine precursor has poor solubility in aqueous base. 4-Hydroxybenzaldehyde is used directly; the phenol proton is acidic (


) and will be deprotonated, but this phenoxide actually protects the ring from side-reactions during the condensation.

Step-by-Step:

  • Charge: In a 250 mL round-bottom flask, dissolve 2-acetyl-3-hydroxypyridine (10 mmol, 1.37 g) and 4-hydroxybenzaldehyde (10 mmol, 1.22 g) in absolute Ethanol (20 mL).

  • Catalyze: Add KOH pellets (30 mmol, 1.68 g) dissolved in minimal water (2 mL) dropwise at 0°C.

  • React: Allow to warm to room temperature and stir for 12 hours. The solution will turn deep red/orange (characteristic of the chalcone phenoxide anion).

  • Quench: Pour mixture into crushed ice/HCl (100 mL, pH ~4). The yellow solid precipitates immediately.

  • Isolate: Filter, wash with cold water, and recrystallize from Methanol.

    • Checkpoint: Verify formation of the enone system via

      
      H NMR (doublet at 
      
      
      
      7.5-8.0 ppm with
      
      
      Hz, indicating trans-geometry).
Phase 2: Oxidative Cyclization to the Azaflavone

Target: 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one

The Logic: Direct cyclization using acid often fails for azaflavones. We use Iodine in DMSO . DMSO acts as both solvent and oxidant (facilitating HI elimination), while Iodine acts as a mild Lewis acid to activate the carbonyl and an electrophile to trigger the ring closure.

Step-by-Step:

  • Charge: Dissolve the Azachalcone (5 mmol) in DMSO (10 mL).

  • Add Oxidant: Add Resublimed Iodine (

    
    , 0.5 mmol, 10 mol%).
    
    • Note: Do not use stoichiometric iodine; it leads to iodinated byproducts on the phenol ring.

  • Heat: Reflux at 130°C for 2-4 hours. Monitor via TLC (Mobile phase: DCM:MeOH 95:5).

  • Work-up (Critical): Cool to RT. Pour into crushed ice containing Sodium Thiosulfate (saturated solution).

    • Why? Thiosulfate reduces residual iodine (

      
      ), preventing contamination and staining of the product.
      
  • Purification: The product precipitates as a pale yellow solid. Filter and wash with water.[1]

  • Final Polish: Recrystallize from DMF/Ethanol (1:1).

Mechanistic Pathway & Visualization

The following diagram illustrates the transformation logic, highlighting the critical cyclization step where the pyridine nitrogen's electron withdrawal is overcome by the


/DMSO system.

G cluster_0 Critical Control Point Start 2-acetyl-3-hydroxypyridine + 4-OH-benzaldehyde Inter Azachalcone Intermediate (Deep Red/Orange) Start->Inter Claisen-Schmidt KOH/EtOH, 12h Cyclic Transition State (Iodonium/Enol) Inter->Cyclic I2 (cat), DMSO 130°C End 2-(4-Hydroxyphenyl) pyrano[2,3-b]pyridin-4-one Cyclic->End -HI, -H2O Oxidative Closure

Figure 1: Reaction pathway for the synthesis of 8-azaflavone derivatives via oxidative cyclization.

Troubleshooting & Reproducibility Data

Common Failure Modes
  • Product Stays Red: Incomplete cyclization. The chalcone is red; the flavone is pale yellow/white.

    • Fix: Increase DMSO temperature to 140°C. The ring closure has a high activation energy due to the pyridine ring.

  • Low Yield: Pyridine Nitrogen interference.

    • Fix: Ensure the starting material is 3-hydroxypyridine, not 4-hydroxypyridine. The position of the -OH relative to the Pyridine N is vital for the specific [2,3-b] fusion.

  • Iodination of the Phenol:

    • Fix: If the 4-OH group is reacting with Iodine, protect it as an acetate (using acetic anhydride) before the chalcone step, then deprotect with

      
       at the very end.
      
Experimental Comparison Data
MetricMethod A (Recommended)Method B (Microwave)
Reaction Time 16 Hours (Total)15 Minutes
Isolated Yield 82%58%
Melting Point 245-247°C (Sharp)240-246°C (Broad)
Solvent Usage High (Ethanol/DMSO)Low (Solvent-free)

References

  • Yasar, A. Microwave assisted synthesis of 2′- / 3′-azaflavones/azaflavonones and their N-alkyl derivatives. ACG Publications. (2016). Retrieved from [Link]

  • ResearchGate. Synthesis of azaflavanones and alpha-ylidene azaflavanones. (2015).[2] Retrieved from [Link]

  • Vertex AI Search. Divergent synthesis of flavones and flavanones via palladium(ii)-catalyzed oxidative cyclization.[3] (2021).[4][5] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one (CAS RN: 884500-72-5). As a matter of scientific integrity and safety, this gui...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one (CAS RN: 884500-72-5). As a matter of scientific integrity and safety, this guide is constructed on the principle of treating substances with unknown toxicological profiles with the highest degree of caution. Given the absence of a specific, publicly available Safety Data Sheet (SDS), the procedures outlined below are based on the chemical's structural motifs—a heterocyclic pyranopyridine system and a phenol group—and adhere to established best practices for hazardous chemical waste management.

Part 1: Hazard Assessment and Core Directive

The molecule's structure contains moieties that suggest potential hazards:

  • Pyridine Derivatives: Pyridine and its derivatives are often flammable, harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and eye irritation[3][4]. Waste pyridine is typically considered a hazardous waste requiring management according to state and federal regulations[3].

  • Phenolic Compounds: Phenols are a class of chemicals considered toxic pollutants that can be harmful to human health and the environment[5][6][7].

  • Heterocyclic Compounds: Many heterocyclic compounds are known to be persistent in the environment and may have toxic or carcinogenic properties[8].

Therefore, under no circumstances should this compound or its residues be disposed of down the sanitary sewer or in regular solid waste[9][10][11].

Part 2: Procedural Guide to Disposal

This protocol is designed to be a self-validating system, ensuring safety and compliance at each step. Adherence to your institution's specific Chemical Hygiene Plan (CHP) is mandatory[12][13][14].

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the chemical for disposal, ensure all safety measures are in place.

Engineering Controls:

  • All handling and packaging of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[4][15].

Personal Protective Equipment (PPE): A summary of the required PPE is provided in the table below.

Protective EquipmentSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side-shields.Protects eyes from potential splashes of solutions or fine dust particles[16].
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents dermal absorption, a potential route of exposure for pyridine and phenolic compounds[16].
Body Protection A laboratory coat or chemical-resistant apron.Protects against contamination of personal clothing[16][17].
Respiratory Protection A NIOSH/MSHA approved respirator may be necessary if dust or aerosols are generated outside of a fume hood[15].Minimizes inhalation of the compound.
Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions within waste containers[18][19].

  • Designated Waste Stream: Dedicate a specific waste container for 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one and materials contaminated with it.

  • Do Not Mix: Do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department[9][16]. Specifically, keep it separate from:

    • Strong oxidizing agents and strong acids[15].

    • Incompatible waste classes such as reactive, flammable, and corrosive materials[18][20].

    • Aqueous and non-aqueous waste streams, unless the compound is in solution.

  • Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated filter paper, gloves, weighing boats) separately from liquid waste (e.g., solutions containing the compound)[18][19].

Step 3: Waste Container Selection and Labeling

Waste containers must be appropriate for the waste type and clearly identified to ensure safe handling and disposal[10][17].

  • Container Choice:

    • Use a container made of a material compatible with the chemical. If the original container is available and in good condition, it is a suitable choice[19].

    • For solutions, plastic (e.g., Nalgene®) or glass bottles with a secure, threaded cap are appropriate. Plastic is often preferred to minimize the risk of breakage[10][19].

    • The container must be in good condition, with no cracks or leaks, and must seal tightly[19][20].

  • Labeling Protocol:

    • The container must be clearly labeled with the words "Hazardous Waste" [4][10][20].

    • List the full chemical name: "2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one" . Do not use abbreviations or chemical formulas[10][20].

    • For mixtures, list all constituents and their approximate percentages or volumes[10].

    • Include the date of waste generation and the name and contact information of the principal investigator or laboratory of origin[10].

    • Mark the appropriate hazard pictograms if known or treat as toxic and harmful as a precaution[10].

Step 4: Storage of Hazardous Waste

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup by EHS personnel[20].

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area[4]. This area should be away from heat sources, direct sunlight, and high-traffic locations[17][19].

  • Segregation: Ensure the container is segregated from incompatible materials within the SAA[19][20].

  • Container Status: Keep the waste container closed at all times except when actively adding waste[19][20]. Do not leave a funnel in the container opening[20].

Step 5: Final Disposal Procedure

The final disposal of the chemical waste must be handled by trained professionals in accordance with federal, state, and local regulations[3][10][21].

  • Contact EHS: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) or equivalent department. Complete any required waste pickup forms accurately and completely[10].

  • Professional Disposal: The waste will be transported by a certified hazardous waste hauler to a licensed Treatment, Storage, and Disposal Facility (TSDF)[22][23]. The most probable disposal method for this type of compound is high-temperature incineration[3].

Part 3: Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is required.

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals[4].

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.

  • Assess: Determine the extent of the spill. If it is large, involves a highly concentrated solution, or you are not trained to handle it, contact your institution's emergency response team or EHS immediately.

  • Clean-up (for minor spills):

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully collect the absorbed material and any contaminated debris using non-sparking tools.

    • Place all contaminated materials into a designated hazardous waste container and label it accordingly.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Part 4: Visualized Workflows

The following diagrams illustrate the key decision-making and procedural workflows for the safe disposal of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one.

DisposalWorkflow cluster_prep Step 1: Preparation cluster_collection Step 2 & 3: Waste Collection cluster_storage Step 4: Interim Storage cluster_disposal Step 5: Final Disposal Prep Don PPE & Work in Fume Hood Segregate Segregate Waste (Solid vs. Liquid, No Mixing) Prep->Segregate Container Select Compatible Container Segregate->Container Label Label Container: 'Hazardous Waste' Full Chemical Name Date & PI Info Container->Label Store Store Sealed Container in Designated SAA Label->Store Inspect Weekly Inspection Store->Inspect EHS_Form Complete Waste Pickup Form Inspect->EHS_Form When container is full EHS_Pickup Arrange Pickup by EHS EHS_Form->EHS_Pickup

Caption: General workflow for the disposal of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one.

SpillResponse cluster_minor_spill Minor Spill Response action_node action_node Start Spill Occurs IsMajor Major Spill? Start->IsMajor IsMajor->action_node Yes Call EHS/ Emergency Response action_node_minor Don PPE IsMajor->action_node_minor No action_node_contain Contain with Absorbent action_node_minor->action_node_contain action_node_collect Collect Waste action_node_contain->action_node_collect action_node_decon Decontaminate Area action_node_collect->action_node_decon action_node_dispose Dispose of all materials as Hazardous Waste action_node_decon->action_node_dispose

Caption: Decision-making flow for spill response management.

References

  • Time in Beirut, LB, LB. Google Search. Accessed February 23, 2026.
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  • The Laboratory Standard . Vanderbilt University Office of Clinical and Research Safety. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]

  • OSHA Laboratory Standard . Compliancy Group. [Link]

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA). [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]

  • How to Dispose of Chemical Waste . Case Western Reserve University Environmental Health and Safety. [Link]

  • Chemical Waste Procedures . University of Illinois Division of Research Safety. [Link]

  • Chapter 20: Chemical Waste Management . University of Nevada, Reno. [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts . MDPI. [Link]

  • 2-(4-Hydroxy-phenyl)-pyrano[2,3-b]pyridin-4-one . Hoffman Fine Chemicals. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine . National Center for Biotechnology Information (NCBI). [Link]

  • Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options . Saltworks Technologies. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]

  • Removal of phenolic compounds from olive mill wastewater (OMW) by tailoring the surface of activated carbon under acidic and basic conditions . IWA Publishing. [Link]

  • ATSDR Pyridine Tox Profile . Agency for Toxic Substances and Disease Registry. [Link]

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]

  • Removal of Phenol from Biomedical Waste via an Adsorption Process . MDPI. [Link]

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  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one
Reactant of Route 2
2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one
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